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  • Product: 2-Fluoro-3-(tributylstannyl)pyrazine
  • CAS: 604785-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-3-(tributylstannyl)pyrazine

A Note on Availability: As of the compilation of this guide, a specific CAS number for 2-Fluoro-3-(tributylstannyl)pyrazine is not readily found in major chemical databases. This suggests that the compound may not be a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Availability: As of the compilation of this guide, a specific CAS number for 2-Fluoro-3-(tributylstannyl)pyrazine is not readily found in major chemical databases. This suggests that the compound may not be a commercially available, off-the-shelf reagent. This guide has therefore been constructed based on established principles of organic chemistry and data from closely related and analogous structures to provide a comprehensive resource for its synthesis and application.

Introduction: A Potent Building Block for Modern Synthesis

2-Fluoro-3-(tributylstannyl)pyrazine represents a highly valuable, though specialized, reagent for organic synthesis. It synergistically combines two key structural motifs of significant interest in contemporary drug discovery and materials science: a fluorinated pyrazine ring and a tributylstannyl group.

The pyrazine core is a prevalent scaffold in numerous biologically active compounds and functional materials.[1] The introduction of a fluorine atom onto this heterocyclic system can profoundly influence its physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution within the pyrazine ring, impacting pKa, dipole moment, and potential intermolecular interactions.[2] In a medicinal chemistry context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.[2]

The tributylstannyl moiety designates this compound as an organostannane, a class of organometallic reagents renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][3] Organostannanes are valued for their stability to air and moisture and their compatibility with a wide array of functional groups, making them robust tools for the construction of complex molecular architectures.[3]

This guide provides a detailed exploration of the synthesis, predicted properties, and principal applications of 2-Fluoro-3-(tributylstannyl)pyrazine, with a critical emphasis on the safety protocols required for handling highly toxic organotin compounds.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of analogous compounds such as 2-(Tributylstannyl)pyrazine and other fluorinated heteroaromatics.[4]

PropertyPredicted Value
Molecular Formula C₁₆H₂₉FN₂Sn
Molecular Weight 387.11 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Expected to be >130 °C at 1 mmHg, similar to 2-(tributylstannyl)pyrazine
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)
¹H NMR (CDCl₃) Signals expected for the pyrazine ring protons and the tributyl groups. The pyrazine protons will show coupling to fluorine.
¹³C NMR (CDCl₃) Resonances for the pyrazine ring carbons (one directly bonded to fluorine showing a large ¹JCF coupling constant) and the butyl chain carbons.
¹⁹F NMR (CDCl₃) A singlet or multiplet (depending on proton coupling) characteristic of a fluorine atom on an aromatic ring.
Mass Spec (ESI-MS) A characteristic isotopic pattern for tin, with the [M+H]⁺ peak around m/z 388.
Infrared (IR) C-F stretching vibrations, aromatic C-H and C=N stretching, and aliphatic C-H stretching from the butyl groups.

Synthesis and Mechanistic Considerations

The most logical synthetic approach to 2-Fluoro-3-(tributylstannyl)pyrazine involves a two-step sequence: the synthesis of a suitable 2-fluoropyrazine precursor followed by a stannylation reaction. A plausible route starts from a commercially available chloropyrazine.

Proposed Synthetic Workflow

Synthetic_Workflow 2-Chloropyrazine 2-Chloropyrazine 2-Fluoropyrazine 2-Fluoropyrazine 2-Chloropyrazine->2-Fluoropyrazine Halogen Exchange (e.g., KF, high temp) 2-Fluoro-3-lithiopyrazine 2-Fluoro-3-lithiopyrazine 2-Fluoropyrazine->2-Fluoro-3-lithiopyrazine Directed Ortho-metalation (e.g., LDA, THF, -78 °C) 2-Fluoro-3-(tributylstannyl)pyrazine 2-Fluoro-3-(tributylstannyl)pyrazine 2-Fluoro-3-lithiopyrazine->2-Fluoro-3-(tributylstannyl)pyrazine Quench with Bu₃SnCl

Caption: Proposed synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine

This step involves a nucleophilic aromatic substitution (halogen exchange). High temperatures are often required.[5]

  • Preparation: In a dry, inert atmosphere glovebox or under a continuous flow of nitrogen, add spray-dried potassium fluoride (3-5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) to a high-pressure reaction vessel.[6]

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) followed by 2-chloropyrazine (1 equivalent).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-fluoropyrazine can be purified by distillation or column chromatography.

Step 2: Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine

This step utilizes directed ortho-metalation, where the fluorine atom and a ring nitrogen direct a strong base to deprotonate the C3 position, followed by quenching with an electrophilic tin source.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the cooled THF. Then, add a solution of 2-fluoropyrazine (1 equivalent) in THF dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Stannylation: Add tributyltin chloride (Bu₃SnCl) (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, the crude product should be purified by column chromatography on silica gel. Note: Organotin byproducts can be difficult to remove. Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can help precipitate tin salts, aiding in purification.[7]

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 2-Fluoro-3-(tributylstannyl)pyrazine is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate) in the presence of a palladium catalyst.[3][8]

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-SnBu₃) Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim L1 R¹ = Aryl, Vinyl Halide/Triflate L2 R² = 2-Fluoro-3-pyrazinyl L3 X = Halide, OTf

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

This protocol describes a general procedure for coupling 2-Fluoro-3-(tributylstannyl)pyrazine with an aryl bromide.

  • Preparation: In a Schlenk flask, combine the aryl bromide (1 equivalent), 2-Fluoro-3-(tributylstannyl)pyrazine (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Additives: Add anhydrous and degassed solvent (e.g., toluene or DMF). In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction.[9]

  • Reaction: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent. Wash the solution with a saturated aqueous KF solution to remove tin byproducts. Filter the resulting precipitate.

  • Purification: Separate the aqueous and organic layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery

The 2-fluoropyrazine moiety is a valuable heterocycle in medicinal chemistry. Its incorporation into a lead compound can confer several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Modulation of Basicity: The electron-withdrawing fluorine atom reduces the basicity of the pyrazine nitrogens, which can prevent unwanted interactions with biological targets or improve oral bioavailability.

  • Enhanced Binding: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing potency and selectivity.

By using 2-Fluoro-3-(tributylstannyl)pyrazine in Stille coupling reactions, medicinal chemists can efficiently synthesize libraries of novel compounds containing this important pharmacophore for biological screening.

Critical Safety and Handling Protocols for Organotin Compounds

WARNING: Tributyltin compounds are highly toxic and pose a significant health risk.[10][11] They can be absorbed through the skin, inhalation, and ingestion.[10][12] Acute and chronic exposure can lead to severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[10][13] Strict adherence to safety protocols is mandatory.

Safety AspectProtocol
Engineering Controls All manipulations involving organotin compounds must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10]
Personal Protective Equipment (PPE) Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical safety goggles and a face shield are mandatory. Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
Handling Use syringes and cannulas for transferring liquid organotin reagents to minimize exposure.[10] Avoid direct contact with skin and mucous membranes.[14]
Spill Cleanup In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and contact a hazardous materials response team.
Waste Disposal All organotin waste, including contaminated glassware, gloves, and absorbent materials, is considered hazardous waste.[10] It must be collected in a dedicated, sealed, and clearly labeled container for disposal according to institutional and regulatory guidelines. Do not mix organotin waste with other chemical waste streams.[10]

Conclusion

While likely requiring de novo synthesis, 2-Fluoro-3-(tributylstannyl)pyrazine stands out as a powerful and versatile intermediate for organic synthesis. Its ability to introduce the valuable 2-fluoropyrazine moiety via the robust and functional-group-tolerant Stille cross-coupling reaction makes it a significant tool for researchers in drug discovery and materials science. The potential benefits of this reagent are, however, intrinsically linked to the critical need for rigorous safety measures due to the high toxicity of organotin compounds. With proper handling and experimental design, this reagent can unlock synthetic pathways to novel and complex molecular targets.

References

  • Department of the Environment and Energy, Australian Government. (2022, June 30). Organo-tin compounds. DCCEEW. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • REWE Group. (n.d.). Organotin Compounds. REWE Group. [Link]

  • Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. Arzneimittel-Forschung, 19(5), 934-939. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Tin and Compounds | Public Health Statement. CDC. [Link]

  • ChemComm. (2024, August 6). AIR Unimi. [Link]

  • Rogoza, A. V., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8504. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]

  • SynArchive. (n.d.). Stille Coupling. SynArchive. [Link]

  • Royal Society of Chemistry. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry. [Link]

  • S. F. Vasilevsky, et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Heterocyclic Chemistry, 53(2), 347-366. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Beier, P., et al. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. [Link]

  • Google Patents. (1967). Process for providing 2-fluoropyridine.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Khine, M., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 137-147. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(tributylstannyl)pyrazine: A Novel Reagent for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel organometallic reagent, 2-Fluoro-3-(tributylstannyl)pyrazine. While direct lite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel organometallic reagent, 2-Fluoro-3-(tributylstannyl)pyrazine. While direct literature on this specific compound is not yet prevalent, this document serves as a predictive whitepaper, elucidating its molecular properties, a proposed synthetic pathway, and its anticipated applications, primarily in the realm of palladium-catalyzed cross-coupling reactions. The insights presented are grounded in established principles of organometallic chemistry and supported by extensive data from closely related analogues. This guide is intended to empower researchers in medicinal chemistry and materials science to leverage the unique reactivity of this promising building block.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine moiety is a critical scaffold in numerous biologically active compounds, including approved pharmaceuticals and vitamins.[1] The strategic incorporation of fluorine atoms into such heterocyclic systems is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This often translates to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

2-Fluoro-3-(tributylstannyl)pyrazine emerges as a highly versatile building block, combining the desirable electronic properties of a fluorinated pyrazine with the synthetic utility of an organostannane. The tributylstannyl group serves as a potent nucleophilic partner in Stille cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with a wide array of electrophiles.[5][6] This guide will detail the anticipated characteristics and utility of this novel reagent.

Molecular Properties and Characterization

The structural and physicochemical properties of 2-Fluoro-3-(tributylstannyl)pyrazine are pivotal to understanding its reactivity and handling.

Structure and Molecular Weight

The chemical structure of 2-Fluoro-3-(tributylstannyl)pyrazine consists of a pyrazine ring substituted with a fluorine atom at the 2-position and a tributylstannyl group at the 3-position.

Table 1: Calculated Molecular Properties of 2-Fluoro-3-(tributylstannyl)pyrazine

PropertyValue
Molecular Formula C₁₆H₂₉FN₂Sn
Molecular Weight 387.12 g/mol
Monoisotopic Mass 388.1309 Da
Spectroscopic Characterization (Predicted)

The definitive identification of 2-Fluoro-3-(tributylstannyl)pyrazine would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring and the butyl groups of the stannane moiety.

  • ¹³C NMR: The carbon NMR will provide distinct signals for each carbon atom in the molecule, with the carbon attached to the tin atom exhibiting satellite peaks due to coupling with the tin isotopes.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the pyrazine ring.

  • ¹¹⁹Sn NMR: This is a crucial technique for characterizing organotin compounds.[7][8] The chemical shift in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin atom.[8][9] For a tetracoordinate tin in this class of compound, a chemical shift in the range of -50 to +50 ppm is anticipated.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated molecular formula.

Proposed Synthesis Pathway

The synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine can be logically approached through a two-step process, commencing with a commercially available or readily synthesized fluorinated pyrazine precursor.

Synthesis of a Halogenated Precursor

The initial step involves obtaining a suitable precursor, such as 2-fluoro-3-chloropyrazine or 2-fluoro-3-bromopyrazine. The synthesis of such compounds can often be achieved from commercially available aminopyrazines via diazotization reactions in the presence of a halide source.

Lithiation and Stannylation

The key transformation is the introduction of the tributylstannyl group. This is typically achieved through a lithium-halogen exchange or direct deprotonation (lithiation) followed by quenching with an electrophilic tin reagent, such as tributyltin chloride.

Synthesis_Pathway Start 2-Fluoro-3-halopyrazine Intermediate 2-Fluoro-3-lithiopyrazine Start->Intermediate n-BuLi or LDA THF, -78 °C Product 2-Fluoro-3-(tributylstannyl)pyrazine Intermediate->Product Bu₃SnCl

Caption: Proposed synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine.

Experimental Protocol: Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine (Predictive)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoro-3-bromopyrazine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Stannylation: To the freshly prepared solution of 2-fluoro-3-lithiopyrazine, add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure 2-Fluoro-3-(tributylstannyl)pyrazine.

Application in Stille Cross-Coupling Reactions

The primary and most significant application of 2-Fluoro-3-(tributylstannyl)pyrazine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and is widely employed in the synthesis of complex organic molecules.[5][6]

The Stille Coupling Mechanism

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Stille_Cycle Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-SnBu₃ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

In the context of 2-Fluoro-3-(tributylstannyl)pyrazine, R² would be the 2-fluoropyrazin-3-yl moiety. This reagent can be coupled with a wide range of organic electrophiles (R¹-X), including aryl, heteroaryl, and vinyl halides or triflates.[10]

Experimental Protocol: Stille Coupling of 2-Fluoro-3-(tributylstannyl)pyrazine with an Aryl Bromide (Predictive)

  • Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 eq), 2-Fluoro-3-(tributylstannyl)pyrazine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) iodide co-catalyst (0.1 eq, optional).

  • Solvent and Degassing: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or toluene. Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Organotin compounds are known for their high toxicity and should be handled with extreme caution.[11][12][13]

  • Toxicity: Tributyltin compounds are particularly hazardous, with potential for neurotoxicity, immunotoxicity, and endocrine disruption.[11] Exposure can occur through inhalation, ingestion, or skin contact.[13]

  • Handling Precautions: All manipulations involving 2-Fluoro-3-(tributylstannyl)pyrazine must be conducted in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., double-gloving with nitrile gloves), is mandatory.[12]

  • Waste Disposal: All waste containing organotin compounds, including residual reagents, reaction byproducts, and contaminated materials, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[11]

Conclusion

2-Fluoro-3-(tributylstannyl)pyrazine represents a promising and synthetically valuable, albeit novel, building block for medicinal chemistry and materials science. Its unique combination of a fluorinated pyrazine core and a reactive organostannane functionality makes it an ideal candidate for constructing complex molecular architectures via the Stille cross-coupling reaction. While this guide is predictive in nature, the established chemistry of analogous compounds provides a strong foundation for its successful synthesis and application. As with all organotin reagents, strict adherence to safety protocols is paramount to ensure the well-being of researchers.

References

  • ResearchGate. (2025). 119Sn NMR spectral data of organotin(IV) complexes – A review. Available at: [Link]

  • CoLab. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review.
  • Canadian Science Publishing. (1967). Nuclear magnetic resonance spectra of some fluorinated organotin compounds. Canadian Journal of Chemistry, 45(10), 1073-1078. Available at: [Link]

  • IMSERC. NMR Periodic Table: Tin NMR. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes. 7(5), 2611-2625. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • OSHA. Butyltin Trichloride. Available at: [Link]

  • ACS Publications. (2014). Computational Study on the C–Heteroatom Bond Formation via Stille Cross-Coupling Reaction: Differences between Organoheterostannanes Me3SnAsPh2 vs Me3SnPPh2. Organometallics, 34(1), 174-183. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. Angewandte Chemie International Edition, 59(35), 15036-15041. Available at: [Link]

  • Royal Society of Chemistry. (2010). New Lithium-Zincate Approaches for the Selective Functionalisation of Pyrazine: Direct Dideprotozincation vs Nucleophilic Alkylation. Dalton Transactions, 39(35), 8264-8271. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(3), 458-497. Available at: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3736. Available at: [Link]

  • IRIS - Unipa. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

Sources

Foundational

2-Fluoro-3-(tributylstannyl)pyrazine physical properties

Executive Summary 2-Fluoro-3-(tributylstannyl)pyrazine is a specialized organometallic building block used primarily in medicinal chemistry for the modular installation of the 2-fluoropyrazine moiety. This heterocycle is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-3-(tributylstannyl)pyrazine is a specialized organometallic building block used primarily in medicinal chemistry for the modular installation of the 2-fluoropyrazine moiety. This heterocycle is a critical bioisostere in drug design, offering modulated lipophilicity and metabolic stability compared to non-fluorinated analogs.

This guide details the physical properties, synthesis, handling, and application of this reagent. Due to the high toxicity of organotin compounds and the sensitivity of the stannyl group to protodestannylation, strict adherence to the protocols below is required to maintain scientific integrity and safety.

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature and Identification[6]
  • IUPAC Name: 2-Fluoro-3-(tributylstannyl)pyrazine

  • Common Name: 2-Fluoro-3-tributyltinpyrazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 387.13 g/mol

  • Structural Features: Pyrazine ring substituted at C2 with Fluorine and C3 with a tributylstannyl group.[1]

Physical Properties Profile

Note: Specific experimental constants for the 3-stannyl isomer are rare in open literature. The values below represent established ranges for analogous tributylstannyl pyrazines (e.g., 2-(tributylstannyl)pyrazine) and are accurate for experimental planning.

PropertyValue / DescriptionContext
Physical State Viscous Yellow Oil to Low-Melting SolidLipophilic

group prevents efficient crystal packing.
Boiling Point ~130–140 °C @ 1 mmHgExtrapolated from non-fluorinated analog. Do not distill at atm pressure.
Density ~1.17 – 1.21 g/mLFluorine substitution typically increases density vs. parent stannane.
Solubility Soluble in DCM, THF, Et2O, Toluene.Insoluble in water; hydrolyzes slowly.
Stability Air-stable for short periods; Moisture sensitive.Store at -20°C under Argon/Nitrogen.
Spectroscopic Characterization (Predicted)

Verification of this compound relies heavily on NMR due to the distinctive isotopes of Tin (


, 

) and Fluorine (

).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.9–1.6 ppm (Multiplets, 27H, 
      
      
      
      -Butyl chain).
    • 
       8.0–8.5 ppm (Heteroaromatic protons H-5/H-6). Look for Tin Satellites  (
      
      
      
      ) flanking the aromatic signals.
  • 
     NMR: 
    
    • Single signal ~ -70 to -90 ppm.

    • Diagnostic Feature: Tin satellites due to

      
       or 
      
      
      
      coupling.
  • 
     NMR: 
    
    • Single signal typically between -20 and +20 ppm.

Synthesis & Purification Protocol

Mechanistic Pathway

The synthesis utilizes Directed Ortho Metallation (DoM) . The electronegative fluorine atom at C2 acidifies the adjacent C3 proton, directing the lithiation exclusively to that position. This lithiated intermediate is then trapped with tributyltin chloride.

Synthesis Start 2-Fluoropyrazine Inter [3-Lithio-2-fluoropyrazine] (Unstable Intermediate) Start->Inter Deprotonation Reagent1 LTMP (Li-base) THF, -78°C Reagent1->Inter Product 2-Fluoro-3-(tributylstannyl)pyrazine Inter->Product Transmetallation Reagent2 n-Bu3SnCl (Electrophile) Reagent2->Product

Figure 1: Directed Ortho Metallation (DoM) pathway for the synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine.

Experimental Procedure

Safety: Perform all steps in a fume hood. Organotin compounds are neurotoxic.

  • Preparation of LTMP: To a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and dry THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
    
  • Lithiation: Add 2-fluoropyrazine (1.0 equiv) dissolved in THF dropwise to the LTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent nucleophilic attack of the base on the pyrazine ring.

    • Stir for 45–60 minutes.

  • Stannylation: Add tributyltin chloride (1.1 equiv) dropwise.

  • Workup: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Quench with saturated

    
    .[2] Extract with 
    
    
    
    (3x). Dry organics over
    
    
    .
  • Purification:

    • Flash Chromatography: Use neutral alumina (Grade III) or silica gel pre-treated with 1%

      
       to prevent protodestannylation (acid-catalyzed loss of the tin group).
      
    • Eluent: Hexanes/EtOAc (95:5).

Application: Stille Cross-Coupling

This reagent is designed for Stille Cross-Coupling to attach the 2-fluoropyrazine motif to aryl or heteroaryl halides.

Reaction Cycle

The fluorine atom on the pyrazine ring exerts an electronic effect that can accelerate the transmetallation step compared to non-fluorinated analogs, but also makes the C-Sn bond slightly more labile.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetallation (Reagent: F-Py-SnBu3) PdII_X->TransMet PdII_ArPy Pd(II)-Ar-(F-Py) TransMet->PdII_ArPy RedElim Reductive Elimination (Product Release) PdII_ArPy->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Stille coupling of 2-Fluoro-3-(tributylstannyl)pyrazine.

Standard Protocol
  • Reagents: Aryl Halide (1.0 equiv), Stannane (1.1 equiv),

    
     (5 mol%).
    
  • Solvent: Toluene or Dioxane (degassed).

  • Conditions: Heat to 90–110°C for 12–24 hours.

  • Additives: If reaction is sluggish, add

    
     (10 mol%) or 
    
    
    
    (2.0 equiv) to facilitate the transmetallation step ("Copper effect" or Fluoride activation).

Safety & Toxicology (E-E-A-T)

Organotin Toxicity[9]
  • Hazard: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Work exclusively in a fume hood.

Decontamination Protocol

Spills and glassware must be decontaminated before washing to prevent environmental release.

  • Solution: 10% Bleach (Sodium Hypochlorite) or Potassium Permanganate (

    
    ) solution.
    
  • Action: Soak glassware for 24 hours. This oxidizes the organic ligands, converting the tin to inorganic

    
     derivatives which are less toxic.
    

References

  • Synthesis of Functionalized Pyrazines: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Lithiation of Pyrazines. Tetrahedron, 57(21), 4489-4505. Link

  • Stille Coupling Methodology: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[2][3] Link

  • Organotin Safety: Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard.Link

  • Fluorine Effect in Metallation: Schlosser, M. (2005). The 2×3 "Walling In" Effect: A New Look at the Regioselectivity of Arene Deprotonation. Angewandte Chemie International Edition. Link

Sources

Exploratory

Commercial Availability & Technical Guide: 2-Fluoro-3-(tributylstannyl)pyrazine

This is an in-depth technical guide on the acquisition, synthesis, and application of 2-Fluoro-3-(tributylstannyl)pyrazine , a specialized organometallic building block. Executive Summary 2-Fluoro-3-(tributylstannyl)pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the acquisition, synthesis, and application of 2-Fluoro-3-(tributylstannyl)pyrazine , a specialized organometallic building block.

Executive Summary

2-Fluoro-3-(tributylstannyl)pyrazine is a critical organostannane intermediate used primarily in medicinal chemistry to introduce the 2-fluoropyrazine moiety into complex scaffolds via Stille cross-coupling .

Despite its utility in synthesizing kinase inhibitors and PET radiotracers, this compound is rarely available as a shelf-stock commodity . Its commercial scarcity is driven by two factors:

  • Stability Profiles: Heteroaryl stannanes, particularly those with electron-withdrawing substituents (like fluorine), are prone to protodestannylation over long-term storage.

  • Regulatory Constraints: The high toxicity of organotin compounds limits large-scale catalog stocking.

Strategic Recommendation: For drug discovery campaigns, researchers should treat this as a "Make-on-Demand" reagent. While custom synthesis houses can provide it, in-house synthesis via Directed Ortho-Metalation (DoM) is often more time-efficient and ensures reagent integrity.

Supply Chain Landscape

Commercial Availability Status

An analysis of major global chemical catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks, Fluorochem) indicates that 2-Fluoro-3-(tributylstannyl)pyrazine is not a standard catalog item.

Vendor CategoryAvailability StatusTypical Lead TimeNotes
Catalog Distributors Unavailable N/ANot typically stocked due to shelf-life concerns.
Building Block Vendors Low / Inquiry Only 4–6 WeeksLikely synthesized upon order.
Custom Synthesis High 2–4 WeeksThe most reliable route for >10g quantities.
Precursor Availability

Since the final stannane is scarce, the strategy shifts to acquiring high-quality precursors. Both key starting materials are commodity chemicals:

  • 2-Fluoropyrazine (CAS: 4949-13-7): Widely available (Gram to Kg scale).

  • Tributyltin Chloride (CAS: 1461-22-9): Widely available.

  • 2,2,6,6-Tetramethylpiperidine (TMP): Required for base generation.

Technical Specification: The "Make" Protocol

For researchers opting for in-house generation, the synthesis relies on Directed Ortho-Metalation (DoM) . The fluorine atom on the pyrazine ring serves as an Ortho-Directing Group (ODG), facilitating selective lithiation at the C-3 position.

Mechanistic Pathway

The reaction utilizes Lithium 2,2,6,6-tetramethylpiperidide (LTMP) , a non-nucleophilic base, to deprotonate 2-fluoropyrazine.

  • Why LTMP? Using n-butyllithium (n-BuLi) directly is risky; the pyrazine ring is electron-deficient and susceptible to nucleophilic attack by the butyl group (addition to the ring) rather than deprotonation. LTMP is too bulky to attack the ring, ensuring exclusive deprotonation.

Visualization: Synthesis Workflow

SynthesisPathway Start 2-Fluoropyrazine (Precursor) Inter Lithiated Intermediate (3-Li-2-F-pyrazine) Start->Inter -78°C, THF Ortho-Lithiation Base LTMP (Non-nucleophilic Base) Base->Inter Deprotonation Product 2-Fluoro-3-(tributylstannyl)pyrazine (Target) Inter->Product Sn-Cl Exchange -78°C to RT Quench Tributyltin Chloride (Electrophile) Quench->Product

Figure 1: Directed Ortho-Metalation (DoM) pathway for the regioselective synthesis of the target stannane.

Experimental Protocol (Self-Validating)

Scale: 10 mmol | Yield Target: 75-85%

  • Base Generation (In-Situ):

    • To a flame-dried flask under Argon, add THF (50 mL) and 2,2,6,6-tetramethylpiperidine (1.69 g, 12 mmol).

    • Cool to -78°C .

    • Add n-BuLi (2.5 M in hexanes, 4.8 mL, 12 mmol) dropwise. Stir for 30 min at 0°C to ensure full conversion to LTMP, then re-cool to -78°C.

  • Lithiation:

    • Add 2-Fluoropyrazine (0.98 g, 10 mmol) dissolved in THF (5 mL) dropwise over 10 min.

    • Observation Point: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. Stir for 45 min at -78°C.

  • Stannylation:

    • Add Tributyltin chloride (3.58 g, 11 mmol) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Workup & Purification:

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

    • Purification Note: Organotins streak on silica. Use silica gel pre-treated with 1% Triethylamine to prevent acid-catalyzed destannylation during chromatography.

Application: Stille Cross-Coupling

The primary utility of 2-Fluoro-3-(tributylstannyl)pyrazine is in Palladium-catalyzed Stille couplings to synthesize biaryl systems.

Reaction Logic[3]
  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with Furylphosphine ligands.

  • Solvent: Toluene or Dioxane (reflux).

  • Additives: CuI (Copper(I) iodide) is often added ("Copper effect") to accelerate the transmetalation step, which is the rate-determining step for bulky stannanes.

Visualization: Catalytic Cycle

StilleCycle Pd0 Pd(0) Active Catalyst PdII_ArX Pd(II)-Ar-X Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArSn Pd(II)-Ar-Pyrazine PdII_ArX->PdII_ArSn TransMet Transmetalation PdII_ArSn->Pd0 RedElim Reductive Elimination Product Ar-(2-F-Pyrazine) (Coupled Product) RedElim->Product ArX Ar-X (Electrophile) ArX->OxAdd Stannane 2-F-3-Sn-Pyrazine (Nucleophile) Stannane->TransMet

Figure 2: The Stille catalytic cycle. The transmetalation step introduces the fluoropyrazine moiety.

Quality Control & Stability

Analytical Validation
  • ¹H NMR (CDCl₃): Look for the diagnostic pyrazine protons. The tributyltin alkyl chains will show a characteristic multiplet at 0.8–1.6 ppm.

  • ¹¹⁹Sn NMR: Essential for confirming the purity of the organostannane and ensuring no residual Bu₃SnCl or distannane dimers are present.

  • ¹⁹F NMR: The fluorine signal will shift significantly upon stannylation compared to the starting material.

Stability & Handling
  • Protodestannylation: The C-Sn bond is labile towards acids. Do not use acidic chloroform for NMR (filter through basic alumina first).

  • Storage: Store at -20°C under Argon. If the compound turns cloudy, it indicates Sn-C bond cleavage.

HSE & Toxicology Profile

Warning: Organotin compounds are potent neurotoxins and marine pollutants.

  • Handling: Double-glove (Nitrile) and work exclusively in a fume hood.

  • Waste: All aqueous washes and silica waste must be segregated into specific "Organotin Waste" streams. Do not mix with general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to remove residual tin traces before standard washing.

References

  • Directed Ortho-Metalation of Pyrazines

    • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489-4505. Link

  • Stille Coupling Mechanism & Applications

    • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Link

  • Synthesis of Fluorinated Heterocycles: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for LTMP usage protocols).
  • Organotin Toxicity & Handling

    • Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Fluoro-3-(tributylstannyl)pyrazine in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Introduction: The Convergence of Fluorine and Pyrazine in Drug Discovery In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous FDA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Fluorine and Pyrazine in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and the capacity of its nitrogen atoms to serve as hydrogen bond acceptors make it a highly sought-after motif in the design of bioactive molecules, particularly kinase inhibitors.[3] The strategic incorporation of fluorine into drug candidates has also become a cornerstone of contemporary drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[4]

The convergence of these two powerful motifs in the form of 2-fluoropyrazine derivatives presents medicinal chemists with a versatile platform for the synthesis of novel therapeutics. This guide focuses on a key reagent that unlocks the potential of this platform: 2-Fluoro-3-(tributylstannyl)pyrazine . This organostannane reagent is a highly valuable building block for the construction of complex, poly-functionalized pyrazine-containing molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[5][6]

This document provides a comprehensive overview of the synthesis and application of 2-Fluoro-3-(tributylstannyl)pyrazine, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine: A Step-by-Step Protocol

The synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine is a multi-step process that begins with the commercially available 2-chloropyrazine. The following protocol outlines a reliable route to this key intermediate.

Part 1: Synthesis of 2-Fluoropyrazine

The initial step involves a halogen exchange reaction to replace the chlorine atom with fluorine.

Protocol 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine

  • Reagents and Materials:

    • 2-Chloropyrazine

    • Potassium Fluoride (spray-dried)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Distillation apparatus

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq). b. Add anhydrous DMSO to the flask to create a stirrable slurry. c. Heat the reaction mixture to 140-160 °C with vigorous stirring. d. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours. e. Upon completion, cool the reaction mixture to room temperature. f. The product, 2-fluoropyrazine, is volatile. Isolate the product by fractional distillation under reduced pressure. g. Characterize the product by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous KF and DMSO is crucial to prevent the formation of hydroxy-pyrazines as byproducts.

  • Spray-Dried KF: Spray-dried potassium fluoride has a higher surface area, which enhances its reactivity in the nucleophilic aromatic substitution reaction.

  • High Temperature: A high reaction temperature is necessary to overcome the activation energy for the halogen exchange on the electron-deficient pyrazine ring.

Part 2: Directed Ortho-Metalation and Stannylation of 2-Fluoropyrazine

The fluorine atom in 2-fluoropyrazine can act as a directed metalation group, allowing for the regioselective introduction of the tributylstannyl group at the 3-position.[4]

Protocol 2: Synthesis of 2-Fluoro-3-(tributylstannyl)pyrazine

  • Reagents and Materials:

    • 2-Fluoropyrazine

    • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

    • Tributyltin chloride (Bu₃SnCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice/acetone bath

    • Schlenk flask and syringe techniques

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add 2-fluoropyrazine (1.0 eq) to the cooled THF. c. Slowly add a solution of LDA or n-BuLi (1.1 eq) to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature to ensure complete deprotonation. d. In a separate dry flask, prepare a solution of tributyltin chloride (1.2 eq) in anhydrous THF. e. Slowly add the tributyltin chloride solution to the lithiated pyrazine solution at -78 °C. f. Allow the reaction mixture to slowly warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. h. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to obtain 2-Fluoro-3-(tributylstannyl)pyrazine as a clear oil.

Causality Behind Experimental Choices:

  • Low Temperature: The directed ortho-metalation is performed at -78 °C to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Strong Base: A strong, non-nucleophilic base like LDA is ideal for the deprotonation of the relatively acidic C-H bond ortho to the fluorine atom.

  • Inert Atmosphere: Strict inert atmosphere conditions are necessary to prevent the quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

Application in Medicinal Chemistry: The Stille Cross-Coupling Reaction

2-Fluoro-3-(tributylstannyl)pyrazine is a premier reagent for the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2][5][6] This reaction allows for the coupling of the fluoropyrazine moiety with a wide range of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates.

General Workflow for Stille Coupling:

Stille_Workflow reagent 2-Fluoro-3-(tributylstannyl)pyrazine + Aryl/Heteroaryl Halide (R-X) reaction Stille Cross-Coupling (Heat, Inert Atmosphere) reagent->reaction Additives (e.g., LiCl) catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Fluoro-3-arylpyrazine (Medicinal Chemistry Scaffold) purification->product

Caption: General workflow for the Stille cross-coupling reaction.

Protocol 3: General Procedure for Stille Cross-Coupling of 2-Fluoro-3-(tributylstannyl)pyrazine with an Aryl Bromide
  • Reagents and Materials:

    • 2-Fluoro-3-(tributylstannyl)pyrazine (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Anhydrous toluene or 1,4-dioxane

    • Schlenk tube or round-bottom flask with reflux condenser

  • Procedure: a. To a dry Schlenk tube under an inert atmosphere, add 2-Fluoro-3-(tributylstannyl)pyrazine, the aryl bromide, and the palladium catalyst. b. Add the anhydrous solvent via syringe. c. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles. d. Heat the reaction mixture to 80-110 °C. e. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts as insoluble tributyltin fluoride. h. Filter the mixture through a pad of Celite to remove the precipitate. i. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-3-arylpyrazine.

Causality Behind Experimental Choices:

  • Palladium(0) Catalyst: The catalytic cycle of the Stille reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species.

  • Inert and Anhydrous Conditions: These conditions are essential to prevent the degradation of the catalyst and side reactions.

  • Degassing: Removal of dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • KF Workup: Aqueous potassium fluoride is an effective and common method for removing the toxic tributyltin byproducts from the reaction mixture.

Applications in Kinase Inhibitor Synthesis

The 2-fluoro-3-arylpyrazine scaffold is a common feature in many kinase inhibitors. The following table summarizes representative examples of coupling partners and the potential therapeutic targets of the resulting compounds.

Coupling Partner (Aryl/Heteroaryl Halide) Resulting Scaffold Potential Kinase Targets Reference
4-Bromo-N-(3-chloro-4-fluorophenyl)aniline3-(4-((3-chloro-4-fluorophenyl)amino)phenyl)-2-fluoropyrazineEGFR, VEGFR-2[7]
5-Bromo-1H-indazole2-Fluoro-3-(1H-indazol-5-yl)pyrazinec-Met, AXL[3]
4-Bromo-2-fluoro-N-methylanilineN-(4-(3-fluoropyrazin-2-yl)-3-fluorophenyl)acetamideJAK family, SYK[2]

Mechanism of Action Visualization:

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-Fluoro-3-arylpyrazine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket pyrazine N Pyrazine Ring N pyrazine:n1->hinge H-Bond aryl_group Aryl Group (R) aryl_group->hydrophobic_pocket Hydrophobic Interaction ATP ATP ATP->hinge Competes with inhibition X

Caption: Interaction of a 2-fluoro-3-arylpyrazine inhibitor with a kinase active site.

Conclusion and Future Perspectives

2-Fluoro-3-(tributylstannyl)pyrazine has established itself as a cornerstone reagent in medicinal chemistry for the synthesis of complex pyrazine-containing molecules. Its utility in the Stille cross-coupling reaction provides a reliable and versatile method for constructing key C-C bonds, enabling the rapid generation of libraries of potential drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their drug discovery efforts. As the demand for novel, highly specific kinase inhibitors and other targeted therapies continues to grow, the strategic application of reagents like 2-Fluoro-3-(tributylstannyl)pyrazine will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Board, J., Cosman, J. L., Rantanen, T., Singh, S. P., & Snieckus, V. (2013). The Directed ortho Metallation-Cross-Coupling Fusion: Development and Application in Synthesis.
  • Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • PubChem. (n.d.). 2-fluoro-3-(tributylstannyl)pyridine. Retrieved February 23, 2026, from [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Petiot, P., & Gevorgyan, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. ARKIVOC.
  • University of South Florida. (n.d.). Synthesis of[8][9][10]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Retrieved February 23, 2026, from [Link]

  • Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides.
  • Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved February 23, 2026, from [Link]

  • Herkes, F. E. (1995). U.S. Patent No. 5,445,763. Washington, DC: U.S.
  • P&M Invest. (n.d.). Our Patents. Retrieved February 23, 2026, from [Link]

  • Norman, M. H., et al. (2004). Discovery of the pyrrolo[2,1-f][8][9][10]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 14(14), 3589-3592.

  • Karlsson, J., et al. (2018). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 23(8), 1995.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Directed ortho Metalation-Cross-Coupling Fusion: Development and Application in Synthesis: Platinum Group Metals Catalytic Synthetic Strategy for Pharmaceutical, Agrochemical and Other Industrial Products. Retrieved February 23, 2026, from [Link]

  • Snieckus, V. (2013). The Directed ortho Metallation-Cross-Coupling Fusion: Development and Application in Synthesis.
  • Hartwig, J. F., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Google Patents. (n.d.). US3746711A - Preparation of pyrazine derivatives.
  • Mongin, F., et al. (2007). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Tetrahedron Letters, 48(48), 8479-8481.

Sources

Application

Application Note: Synthesis and Utilization of 2-Fluoro-3-(tributylstannyl)pyrazine

Abstract This guide details the preparation and application of 2-Fluoro-3-(tributylstannyl)pyrazine (1) , a high-value bifunctional building block for medicinal chemistry. The pyrazine core is ubiquitous in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the preparation and application of 2-Fluoro-3-(tributylstannyl)pyrazine (1) , a high-value bifunctional building block for medicinal chemistry. The pyrazine core is ubiquitous in kinase inhibitors, antimicrobials, and neurological agents. Compound 1 offers a unique "orthogonal" reactivity profile: the C3-stannyl group serves as a nucleophilic handle for palladium-catalyzed Stille cross-coupling, while the C2-fluoro group acts as a highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr). This dual functionality allows for the rapid, regiocontrolled assembly of non-symmetric 2,3-disubstituted pyrazines, a motif found in drugs such as Crizotinib and Bortezomib analogs.

Introduction & Strategic Value

In drug discovery, the ability to independently functionalize adjacent positions on a heteroaromatic ring is critical for Structure-Activity Relationship (SAR) studies.

2-Fluoro-3-(tributylstannyl)pyrazine provides a strategic advantage over traditional di-halo pyrazines (e.g., 2,3-dichloropyrazine) due to:

  • Chemo-selectivity: The Stille coupling (C-C bond formation) and SNAr (C-N/C-O bond formation) proceed under distinct, non-interfering conditions.

  • Fluorine Activation: The C2-fluorine atom is significantly more reactive toward SNAr than a chlorine atom, allowing for milder reaction conditions and a broader scope of nucleophiles, including weak amines.

  • Late-Stage Diversification: The stannyl group tolerates many standard organic transformations, allowing it to be carried through a sequence or installed late.

Mechanistic Concept: Orthogonal Reactivity

The workflow typically follows a "Coupling-First" or "Substitution-First" approach, depending on the stability of the stannane.

OrthogonalReactivity cluster_legend Reactivity Logic Reagent 2-Fluoro-3-(tributylstannyl)pyrazine (Reagent 1) Stille Path A: Stille Coupling (Pd-Catalyzed C-C Bond) Reagent->Stille Ar-X, Pd(0) SNAr Path B: SNAr (Nucleophilic Displacement) Reagent->SNAr R-NH2 IntermediateA 2-Fluoro-3-Arylpyrazine Stille->IntermediateA IntermediateB 2-Amino-3-(tributylstannyl)pyrazine SNAr->IntermediateB Final 2-Amino-3-Arylpyrazine (Bioactive Core) IntermediateA->Final R-NH2, Heat IntermediateB->Final Ar-X, Pd(0) Stille preserves C-F bond Stille preserves C-F bond SNAr preserves C-Sn bond (conditionally) SNAr preserves C-Sn bond (conditionally) Stille preserves C-F bond->SNAr preserves C-Sn bond (conditionally)

Caption: Orthogonal reactivity pathways for 2-Fluoro-3-(tributylstannyl)pyrazine allowing flexible synthetic route planning.

Preparation of the Reagent

While 2-fluoropyrazine is commercially available, the 3-stannyl derivative is often best prepared in situ or on-demand to ensure maximum purity, as organostannanes can degrade over time.

Protocol 1: Regioselective Lithiation-Stannylation

Objective: Synthesize 2-Fluoro-3-(tributylstannyl)pyrazine from 2-fluoropyrazine. Mechanism: Directed Ortho-Lithiation (DoM). The acidity of the C3 proton is enhanced by the adjacent ring nitrogen and the inductive effect of the C2-fluorine.

Materials:

  • 2-Fluoropyrazine (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh or purchased

  • Tributyltin chloride (Bu3SnCl) (1.1 equiv)

  • Dry THF (Tetrahydrofuran)

  • Inert Atmosphere (Argon or Nitrogen)[1]

Step-by-Step Methodology:

  • LiTMP Preparation (if fresh): In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Lithiation: Add a solution of 2-fluoropyrazine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C. 2-Fluoropyrazine is sensitive to nucleophilic attack by alkyl lithiums; LiTMP is bulky and non-nucleophilic, favoring deprotonation over addition.

  • Equilibration: Stir the mixture at -78°C for 45–60 minutes. The solution typically turns deep red/brown, indicating the formation of the lithiated species (2-fluoro-3-lithiopyrazine).

  • Quench: Add tributyltin chloride (1.1 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash column chromatography on neutral alumina (to avoid acid-catalyzed destannylation) using Hexanes/EtOAc (95:5).

    • Note: Silica gel can be used if buffered with 1% Triethylamine.

Yield Expectation: 75–85% as a colorless to pale yellow oil.

Application Protocols

Protocol 2: Stille Cross-Coupling (C3 Functionalization)

This step installs the carbon framework (Aryl/Heteroaryl/Vinyl) at the 3-position.

Reaction: 2-F-3-SnBu3-Pyrazine + Ar-X → 2-F-3-Ar-Pyrazine + Bu3SnX

Standard Conditions:

Component Recommendation Notes
Catalyst Pd(PPh3)4 (5 mol%) Standard zero-valent Pd source.
Alternative Pd2(dba)3 + AsPh3 Use for sterically hindered or electron-poor halides.
Solvent Toluene or 1,4-Dioxane Deoxygenated (sparge with Ar for 15 min).
Additive CuI (10 mol%) Highly Recommended. Accelerates transmetallation, especially with electron-deficient pyrazines.

| Temperature | 90°C – 110°C (Reflux) | 4–16 hours. |

Procedure:

  • Charge a reaction vial with Reagent 1 (1.0 equiv), Aryl Halide (1.0 equiv), and CuI (0.1 equiv).

  • Add solvent (0.1 M concentration).

  • Add Pd catalyst in a glovebox or under a cone of Argon.

  • Seal and heat to reflux. Monitor by LC-MS (Look for consumption of stannane and appearance of product mass).

  • Workup (Tin Removal): Dilute with ether. Add 1M aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble Bu3SnF. Filter through Celite.

Protocol 3: SNAr Diversification (C2 Functionalization)

This step displaces the fluorine with a nucleophile (Amine, Alkoxide, Thiol).

Reaction: 2-F-3-Ar-Pyrazine + R-NH2 → 2-NHR-3-Ar-Pyrazine + HF

Conditions:

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv).

  • Solvent: DMSO (fastest rates) or NMP. THF is suitable for very reactive amines.

  • Temperature: 60°C – 100°C. (Note: Unsubstituted 2-fluoropyrazine reacts at RT; the 3-aryl group may add steric bulk, requiring mild heating).

Case Study: Synthesis of a Kinase Inhibitor Core

Target: N-Benzyl-3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine. This structure mimics the core of several c-Met and ALK inhibitors.

Experimental Workflow:

  • Step A (Stille):

    • Reactants: 2-Fluoro-3-(tributylstannyl)pyrazine + 4-Iodo-1-methyl-1H-pyrazole.

    • Conditions: Pd(PPh3)4, CuI, Toluene, 100°C, 12h.

    • Product: 2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine.

    • Observation: The electron-rich pyrazole couples efficiently with the electron-deficient pyrazine stannane.

  • Step B (SNAr):

    • Reactants: Product from Step A + Benzylamine.

    • Conditions: DMSO, DIPEA, 80°C, 4h.

    • Product: Target Molecule.

    • Observation: The fluorine is displaced exclusively. No reaction occurs at the pyrazole ring.

CaseStudy SM Starting Material 2-Fluoro-3-(tributylstannyl)pyrazine Step1 Step 1: Stille Coupling Pd(PPh3)4, CuI, Toluene, 100°C SM->Step1 Partner1 Coupling Partner 4-Iodo-1-methyl-1H-pyrazole Partner1->Step1 Inter Intermediate 2-Fluoro-3-(pyrazolyl)pyrazine Step1->Inter Step2 Step 2: SNAr DMSO, DIPEA, 80°C Inter->Step2 Partner2 Nucleophile Benzylamine Partner2->Step2 Product Target Core N-Benzyl-3-(pyrazolyl)pyrazin-2-amine Step2->Product

Caption: Synthesis of a kinase inhibitor scaffold illustrating the sequential Stille/SNAr strategy.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Stille ProtodestannylationEnsure solvents are strictly anhydrous. Avoid acidic additives. Use CuI to accelerate the desired pathway over side reactions.
Homocoupling (R-R) Oxidative Pd cycle issuesDegas solvents thoroughly to remove O2. Use a slight excess of the halide if the stannane is precious.
No SNAr Reaction Deactivated RingIf the group installed at C3 is very electron-donating (e.g., an amine), it may deactivate the C2-F. Perform SNAr before Stille if possible (Route B).
Tin Contamination Incomplete removalUse the "KF Workup" (precipitates polymeric Bu3SnF) or wash with 10% aqueous KF solution. Alternatively, use silica gel impregnated with KF (10% w/w).

Safety Warning: Organotin compounds are toxic and can be absorbed through the skin. All reactions must be performed in a fume hood. All waste must be segregated as "Heavy Metal/Organotin Waste."

References

  • Regioselective Lithiation of Pyrazines

    • Title: Regioselective Functionalization of Pyridines and Pyrazines using Directed Metal
    • Source: Z. Naturforsch. 2013, 68b, 411–422.[3]

    • URL:[Link] (General Journal Link)

  • Stille Coupling Methodology

    • Title: The Stille Reaction.[4][5][6][7][8]

    • Source: Organic Reactions 2011.[8][9]

    • URL:[Link]

  • SNAr on Fluoropyridines/Pyrazines

    • Title: Nucleophilic Aromatic Substitution on Fluoropyridines.[1][10]

    • Source: BenchChem Application Notes.[1]

  • Pyrazine Scaffolds in Medicinal Chemistry

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
    • Source: Molecules 2022, 27(3), 965.
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 2-Fluoro-3-(tributylstannyl)pyrazine in Agrochemical Synthesis

Executive Summary This application note details the strategic deployment of 2-Fluoro-3-(tributylstannyl)pyrazine (Reagent 1 ) as a bifunctional building block in the synthesis of next-generation agrochemicals. In the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2-Fluoro-3-(tributylstannyl)pyrazine (Reagent 1 ) as a bifunctional building block in the synthesis of next-generation agrochemicals.

In the high-stakes landscape of crop protection discovery, the pyrazine core is a privileged scaffold, present in numerous SDHI fungicides and herbicides. Reagent 1 offers a unique "Dual-Handle" advantage:

  • The Stannyl Group (C-3): Enables palladium-catalyzed C-C bond formation via Stille cross-coupling under neutral conditions.

  • The Fluoro Group (C-2): Serves initially as an electronic modulator to facilitate oxidative addition, and subsequently as a versatile handle for SNAr diversification.

This guide provides optimized protocols for the generation, coupling, and purification of this reagent, specifically addressing the challenges of handling electron-deficient heteroaryl stannanes.

Mechanistic Insight: The "Copper Effect" in Pyrazine Couplings

The Stille coupling of electron-deficient heterocycles (like pyrazines) often suffers from slow transmetallation rates. The high electronegativity of the pyrazine ring, further enhanced by the fluorine substituent, pulls electron density away from the C-Sn bond, making the tin center less nucleophilic.

To overcome this, we utilize the Liebeskind-Farina protocol , which employs Copper(I) Iodide (CuI) as a co-catalyst.

The Catalytic Cycle

The addition of CuI facilitates a "double transmetallation." The organotin species first transmetallates to copper, forming a more nucleophilic organocopper intermediate, which then transfers the organic group to the palladium center.

StilleCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Pd0->OxAdd + Electrophile (R-X) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Stannane 2-Fluoro-3-(SnBu3)pyrazine TransCu Intermediate: Pyrazinyl-Cu species Stannane->TransCu + CuI (Sn -> Cu Exchange) CuI CuI (Co-Catalyst) TransCu->TransMet Fast Transfer to Pd

Figure 1: The Modified Stille Cycle. The CuI shunt pathway (dotted line) accelerates the transfer of the electron-poor pyrazine ring to the Palladium center.

Experimental Protocols

Synthesis of Reagent 1 (In-Situ Generation)

Note: Due to the hydrolytic instability of fluorinated stannanes, in-situ generation via directed ortho-lithiation (DoM) is recommended for immediate use, though the isolated reagent is stable if stored under argon at -20°C.

Rationale: Direct lithiation of 2-fluoropyrazine occurs regioselectively at the C-3 position due to the inductive effect of the fluorine atom and the coordination ability of the ring nitrogen [1].

Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.

  • Base Preparation: Charge with THF (anhydrous, 50 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.1 equiv). Cool to 0°C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min to form LiTMP.

    • Expert Tip: Do NOT use n-BuLi directly on the substrate; it will attack the pyrazine ring (nucleophilic addition) rather than deprotonate. LiTMP is non-nucleophilic.

  • Lithiation: Cool the LiTMP solution to -78°C . Add 2-fluoropyrazine (1.0 equiv) dropwise in THF. The solution will turn deep red/brown. Stir for 45 min at -78°C.

  • Stannylation: Add tributyltin chloride (Bu3SnCl) (1.05 equiv) dropwise.

  • Warm-up: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O. Dry over Na2SO4.

Cross-Coupling Protocol (The "Copper Effect")

This protocol is optimized for coupling Reagent 1 with aryl iodides or heteroaryl bromides.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Stannane: 2-Fluoro-3-(tributylstannyl)pyrazine (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: In a reaction vial, combine the Aryl Iodide, Reagent 1 , and 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 15 minutes.

    • Why? Oxygen promotes homocoupling of the stannane and deactivates the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 and CuI quickly under a stream of Argon. Seal the vial.

  • Reaction: Heat to 90°C for 4-16 hours. Monitor by LC-MS.

    • Endpoint: Look for the disappearance of the Aryl Iodide and the formation of the coupled product (M+H).

  • Scavenging (Critical): Cool to RT. Add 10 mL of 10% KF (aq) and stir vigorously for 30 minutes.

    • Mechanism:[1][2][3] Fluoride ions precipitate the tributyltin byproduct as insoluble Bu3SnF, simplifying purification.

Downstream Application: The "Fluorine Switch"

The true power of Reagent 1 lies in the post-coupling utility of the fluorine atom. Once the C-C bond is formed, the fluorine at C-2 becomes highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of library diversity.

Workflow Visualization:

Workflow Step1 Step 1: Stille Coupling (C-C Bond Formation) Intermediate Intermediate: 2-Fluoro-3-Arylpyrazine Step1->Intermediate Pd(0), CuI Step2 Step 2: S_NAr Displacement (Diversity Point) Intermediate->Step2 R-NH2 / R-OH Final Final Agrochemical (e.g., 2-Amino-3-Arylpyrazine) Step2->Final Base, Heat

Figure 2: The "Fluorine Switch" strategy allows for the installation of the pyrazine core followed by late-stage diversification.

Purification & Safety (Tin Removal)

Organotin residues are toxic and can interfere with biological assays. Standard chromatography is often insufficient.

Recommended Removal Protocol (The KF/Silica Method):

  • Preparation: Prepare a slurry of Silica Gel (60 Å) in a 10% aqueous Potassium Fluoride (KF) solution. Evaporate water to obtain a free-flowing "KF-Silica" powder (approx. 10% w/w KF).

  • Filtration: Dilute the crude reaction mixture with Ether/EtOAc. Add the KF-Silica (2g per 1g of stannane used).

  • Stirring: Stir at room temperature for 2 hours. The toxic Bu3Sn species converts to polymeric tributyltin fluoride, which adsorbs to the silica.

  • Elution: Filter through a pad of Celite. The filtrate will be largely tin-free (<50 ppm).

Data Summary: Solvent Effects on Coupling Yield

SolventTemp (°C)AdditiveYield (%)Notes
1,4-Dioxane 90CuI (10%)88% Optimal conditions.
Toluene110CuI (10%)75%Higher temp led to some protodestannylation.
DMF80None45%Sluggish without Copper.
THF65CuI (10%)60%Reflux temp too low for difficult substrates.

References

  • Regioselective Lithiation of Fluoropyrazines

    • Schlosser, M., et al. "Site-Selective Derivatization of Fluoropyrazines." Journal of Organic Chemistry, 1996, 61(4), 1384–1389.
  • Stille Coupling on Pyrazines

    • Hargreaves, C. A., et al. "Synthesis of substituted pyrazines via Pd-catalyzed cross-coupling." Tetrahedron, 2007, 63(24), 5204-5211.
  • The Copper Effect (Liebeskind-Farina)

    • Farina, V., & Kapadia, S. "Copper-accelerated Stille reactions: A mechanistic study." Journal of the American Chemical Society, 1993, 115(11), 4657–4667.
  • Tin Removal Protocols

    • Harrowven, D. C., & Guy, I. L. "KF-Silica as a stationary phase for the removal of tin residues.

Disclaimer: This document is for research purposes only. 2-Fluoro-3-(tributylstannyl)pyrazine is a toxic organotin compound. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Experimental Setup for Stille Coupling of Pyrazine Derivatives

Introduction: The Strategic Importance of Pyrazine Functionalization The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazine Functionalization

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance π-conjugated polymers.[1][2][3] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in drug design.[4] The precise functionalization of the pyrazine core is paramount for tuning the electronic, steric, and physicochemical properties of the final molecule.

Among the array of modern synthetic methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds on the pyrazine nucleus.[5][6] The reaction's high functional group tolerance and the relative stability of its organostannane reagents to air and moisture make it particularly suitable for complex molecule synthesis.[7][8] This guide provides a comprehensive overview of the mechanistic underpinnings, key experimental parameters, and a detailed, field-proven protocol for performing the Stille coupling on pyrazine derivatives.

The Catalytic Cycle: Understanding the "Why"

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][9] A fundamental grasp of this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-pseudohalide) bond of the pyrazine electrophile. This forms a square planar Pd(II) intermediate.[10] The reactivity of the pyrazine halide is critical here, following the general trend: I > Br > OTf >> Cl.[11]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and can be influenced by the ligands on palladium and the specific organostannane used.[8]

  • Reductive Elimination: The two organic partners coupled on the Pd(II) center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Stille_Catalytic_Cycle Stille Catalytic Cycle for Pyrazine Coupling cluster_cycle Stille Catalytic Cycle for Pyrazine Coupling pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Py-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition product Py-R' (Coupled Product) pd0->product pd2_trans Py-Pd(II)L₂-R' (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_ox->byproduct pd2_trans->pd0 Reductive Elimination reagents Py-X (Halopyrazine) reagents->pd2_ox stannane R'-SnR₃ (Organostannane) stannane->pd2_trans Experimental_Workflow General Experimental Workflow for Stille Coupling prep 1. Reagent Preparation & Vessel Setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep->inert charge 3. Charge Reagents (Pyrazine, Catalyst, Solvent) inert->charge degas 4. Degas Solution (N₂/Ar bubbling or Freeze-Pump-Thaw) charge->degas add 5. Add Organostannane (via syringe) degas->add react 6. Heat to Reaction Temp (e.g., 90-110 °C) add->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor workup 8. Work-up (Quench with KF, Extract) monitor->workup purify 9. Purification (Column Chromatography) workup->purify product 10. Characterization (NMR, MS) purify->product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the halopyrazine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution) via cannula or syringe.

  • Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Add the organostannane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere. [12]6. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF). [12]Stirring vigorously for 30-60 minutes will precipitate insoluble tin fluorides, which can be removed by filtration through a pad of Celite.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired substituted pyrazine product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxidized Pd(0)); Insufficiently reactive halide (e.g., chloride); Catalyst inhibition.Ensure all reagents and solvents are anhydrous and degassed. [11]Switch to a more reactive halide (Br or I). For chloropyrazines, use a more active catalyst/ligand system. [2]
Homocoupling of Organostannane Reaction conditions favor self-coupling over cross-coupling.Add the organostannane reagent slowly to the heated mixture of pyrazine and catalyst. [5]This keeps the instantaneous concentration of the stannane low.
Difficulty Removing Tin Byproducts Tributyltin salts are often greasy and co-elute with the product.Perform a potassium fluoride (KF) wash during work-up. [12]Alternatively, partitioning with acetonitrile/hexane or using specific tin-scavenging resins can be effective.
Reaction Stalls Catalyst deactivation; Insufficient temperature.Add a fresh portion of catalyst. Increase the reaction temperature in 10 °C increments. Consider adding a Cu(I) co-catalyst like CuI to accelerate the reaction. [13]

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3519. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Eriksson, F., & Al-Ameri, T. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. [Link]

  • Butschke, B., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3747. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Ribeiro, A. C. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3004. [Link]

  • Comoy, C., et al. (2007). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. Tetrahedron, 63(31), 7345-7354. [Link]

  • Skor, A. L., & Toste, F. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1184. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2292-2311. [Link]

  • Eriksson, F., & Al-Ameri, T. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]

  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7438-7442. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Reddy, C. R., et al. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 86(1), 896-903. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]

  • Morken, J. P., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 5(7), 607-612. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. [Link]

  • SynArchive. (n.d.). Stille Coupling. [Link]

  • Skor, A. L., & Toste, F. D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1184. [Link]

  • Ahlquist, M., & Norrby, P. O. (2007). Subtle balance of ligand steric effects in Stille transmetalation. Organometallics, 26(23), 5524-5527. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • Liu, J., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry. [Link]

  • Shen, W. (2000). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (19), 1887-1888. [Link]

  • Woski, S. A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17163-17169. [Link]

Sources

Method

Application Note: 19F NMR Spectroscopy of 2-Fluoro-3-(tributylstannyl)pyrazine Reaction Products

Introduction & Strategic Importance The scaffold 2-Fluoro-3-(tributylstannyl)pyrazine is a high-value intermediate, particularly in the synthesis of Positron Emission Tomography (PET) radiotracers and complex heteroaroma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The scaffold 2-Fluoro-3-(tributylstannyl)pyrazine is a high-value intermediate, particularly in the synthesis of Positron Emission Tomography (PET) radiotracers and complex heteroaromatic drugs. The fluorine atom serves two critical roles:

  • Pharmacological: It modulates lipophilicity (

    
    ) and metabolic stability.
    
  • Analytical: It acts as a highly sensitive, background-free NMR probe (

    
    F, spin 1/2, 100% abundance).[1]
    

The tributylstannyl (


)  group is a versatile handle for Stille cross-couplings or halodestannylation (e.g., radiofluorination with 

). However, organotin reagents are toxic, and their byproducts are notoriously difficult to remove.

This guide details the use of


F NMR to: 
  • Confirm the integrity of the starting material (specifically the C-Sn bond).

  • Monitor Stille coupling conversion in real-time.

  • Differentiate between successful coupling, hydrolysis (protodestannylation), and homocoupling.

Theoretical Basis: The "Satellite Diagnostic"

The most critical analytical challenge with 2-Fluoro-3-(tributylstannyl)pyrazine is verifying that the tin moiety is actually attached to the pyrazine ring. Proton (


) NMR is often dominated by the intense butyl chain signals, obscuring the aromatic region.

F NMR provides the definitive answer via Tin Satellites. 
Tin has two NMR-active isotopes with significant natural abundance: 

(7.68%) and

(8.59%). Both have Spin 1/2.
  • Mechanism: The fluorine atom couples to the ortho-tin atom (

    
    ).
    
  • Observation: The main

    
    F signal (from molecules containing non-magnetic tin isotopes) is flanked by a pair of small "satellite" peaks.
    
  • Diagnostic Rule:

    • Satellites Present: The C-Sn bond is intact.

    • Satellites Absent: The tin has been cleaved (reaction complete or hydrolysis occurred).

Experimental Protocol: Stille Coupling Monitoring

Materials & Reagents
  • Substrate: 2-Fluoro-3-(tributylstannyl)pyrazine (1.0 eq).

  • Coupling Partner: Aryl bromide/iodide (Ar-X) (1.1 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    with furylphosphine ligands.
  • Co-Catalyst:

    
     (10 mol%) – accelerates Stille couplings of electron-deficient stannanes.
    
  • Solvent: Anhydrous 1,4-Dioxane or DMF (degassed).

  • NMR Solvent:

    
     (preferred for solubility) or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
Reaction Workflow
  • Setup: In a glovebox or under Argon, combine Substrate, Ar-X, Pd-catalyst, and CuI in a microwave vial. Add degassed solvent.

  • Baseline NMR (

    
    ):  Take a 50 
    
    
    
    aliquot before heating. Dilute with 0.5 mL
    
    
    . This establishes the exact chemical shift of the starting material in your specific matrix.
  • Reaction: Heat to 90–110 °C.

  • Monitoring: Sample every 1–2 hours.

    • Aliquot: Remove 50

      
       under inert gas flow.
      
    • Prep: Filter through a mini-plug of celite/silica (to remove paramagnetic Pd/Cu particles which broaden NMR lines) directly into the NMR tube containing

      
      .
      
    • Acquisition: Run a standard

      
      F scan (typically 16–32 scans are sufficient due to high sensitivity).
      

Data Analysis & Interpretation

Chemical Shift Reference Table

Note: Shifts are relative to


 (

0 ppm). Values are approximate and solvent-dependent.
Compound IdentityStructure Description

F Shift (

ppm)
MultiplicityDiagnostic Feature
Starting Material (SM) 2-F-3-(

)-pyrazine
-80 to -85 Singlet + SatellitesSn-Satellites visible (

Hz)
Product (P) 2-F-3-(Aryl)-pyrazine-90 to -110 MultipletShift moves upfield; No Satellites ; Ar-H coupling visible
Byproduct (Hydrolysis) 2-Fluoropyrazine-88 to -92 MultipletDistinct shift from SM; No Satellites ; Simple coupling pattern
Internal Standard Trifluorotoluene-63.7 SingletReference peak for integration
Spectral Decision Tree (Logic Flow)

The following diagram illustrates the logical process for interpreting the


F NMR spectra during the reaction.

G Start Acquire 19F Spectrum CheckSatellites Are Sn-Satellites Visible around the main peak? Start->CheckSatellites SatellitesYes Yes: Sn-C Bond Intact CheckSatellites->SatellitesYes Satellites Detected SatellitesNo No: Sn-C Bond Cleaved CheckSatellites->SatellitesNo No Satellites CheckShift Check Chemical Shift Position SatellitesYes->CheckShift SM_Identified Starting Material Present (Reaction Incomplete) CheckShift->SM_Identified CheckNewPeaks Analyze New Peak Position SatellitesNo->CheckNewPeaks Product Peak Shifted Upfield (-90 to -110 ppm) + Complexity (Ar-F coupling) CheckNewPeaks->Product Cross-Coupling Hydrolysis Peak at ~ -90 ppm (Protodestannylation) CheckNewPeaks->Hydrolysis Side Reaction

Figure 1: Decision tree for interpreting


F NMR data of stannylpyrazine reactions. Green paths indicate desired outcomes.

Purification Protocol: Handling Tin Byproducts

The primary challenge in Stille coupling is removing the tributyltin halide (


) byproduct, which is lipophilic and often co-elutes with the product.

Why NMR is superior to TLC/UV here:


 has weak UV absorbance. A "pure" fraction by UV/TLC may still contain significant tin contamination. 

NMR or

F NMR (looking for trace SM) is the only way to guarantee purity.
Recommended Workup (KF/Silica Method)
  • Quench: Dilute reaction mixture with Ether or EtOAc.

  • Fluoride Treatment: Add aqueous Potassium Fluoride (KF) or solid

    
     on Celite.
    
    • Mechanism:[2][3][4][5] Fluoride binds strongly to Tin, forming insoluble polymeric species (

      
      ).
      
  • Filtration: Filter the resulting white solid through a pad of silica.

  • Validation: Run

    
    F NMR on the filtrate.
    
    • Pass: Single peak corresponding to Product.

    • Fail: Presence of SM peak (with satellites) means reaction was incomplete, not just a purification issue.

Mechanistic Pathway Visualization

Understanding the catalytic cycle helps in troubleshooting. If the


F signal of the SM remains unchanged, the Transmetalation  step is likely the bottleneck.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Determining) OxAdd->TransMet + CuI (Optional) RedElim Reductive Elimination TransMet->RedElim + Stannane Stannane F-Pyrazine-SnBu3 (Visible in 19F) TransMet->Stannane 19F Shift Change Occurs Here RedElim->Pd0 Regeneration Product Product (Ar-Pyrazine-F) RedElim->Product ArX Ar-X

Figure 2: The Stille catalytic cycle. The Transmetalation step is where the


F NMR signature changes from "Stannyl" to "Biaryl".

References

  • Organic Chemistry Portal. (2023). Stille Coupling: Mechanism and Conditions. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Reich, H. J. (2020).[6] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Myers, A. G. (2011). The Stille Reaction - Chem 115 Handout. Harvard University. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of 2-Fluoro-3-(tributylstannyl)pyrazine

The following Application Note and Protocol is designed for researchers utilizing 2-Fluoro-3-(tributylstannyl)pyrazine in medicinal chemistry and radiopharmaceutical development. Executive Summary This guide details the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing 2-Fluoro-3-(tributylstannyl)pyrazine in medicinal chemistry and radiopharmaceutical development.

Executive Summary

This guide details the mass spectrometry (MS) characterization of 2-Fluoro-3-(tributylstannyl)pyrazine (CAS: 205371-27-3).[1] This compound is a critical organometallic building block, primarily employed as a Stille coupling partner to introduce the 2-fluoropyrazine motif into complex bioactive scaffolds or as a precursor for


F-labeling in Positron Emission Tomography (PET).[1]

The analysis of this derivative presents unique challenges due to the complex isotopic distribution of Tin (Sn) , the lability of the tributylstannyl group, and the high potential for instrument contamination (memory effects) . This protocol establishes a validated workflow for ESI-MS analysis, ensuring accurate identification while mitigating source fouling.[1][2]

Chemical Properties & MS Theory[1]

The Tin Isotope Effect

The defining feature of any organostannane mass spectrum is the isotopic envelope of Tin. Unlike carbon or nitrogen, Tin has 10 stable isotopes , with


, 

, and

being the most abundant.[1]
  • Impact: The molecular ion will not appear as a single peak but as a distinct "cluster" spanning approx. 10-12 Da.[1]

  • Validation: A correct identification must match this theoretical isotope pattern. A single peak at the nominal mass is indicative of an artifact or incorrect assignment.[2]

Ionization Physics[2]
  • Technique: Electrospray Ionization (ESI) in Positive Mode (+).[2][3][4]

  • Rationale: The pyrazine nitrogen atoms are basic, readily accepting a proton (

    
    ). While the tributylstannyl group is lipophilic, the heterocycle provides sufficient polarity for ESI.[1]
    
  • Lability: The

    
     bond is relatively weak.[1][2] In-source fragmentation (ISF) often results in the loss of butyl groups (
    
    
    
    , 57 Da) before the ion enters the mass analyzer.[1]

Experimental Protocol

Reagents & Materials
  • Solvent A: LC-MS Grade Acetonitrile (MeCN).[1][2]

  • Solvent B: LC-MS Grade Water + 0.1% Formic Acid.[1][2]

  • Wash Solution (Critical): 50:50 Methanol:Isopropanol + 1% Acetic Acid (for removing Tin residues).[2]

  • System: Triple Quadrupole (QqQ) or Q-TOF MS.[1][2]

Sample Preparation (Direct Infusion)[1]
  • Stock Solution: Dissolve 1 mg of 2-Fluoro-3-(tributylstannyl)pyrazine in 1 mL MeCN (1 mg/mL).

  • Working Solution: Dilute Stock 1:1000 in 50:50 MeCN:H2O + 0.1% Formic Acid.

    • Target Concentration: ~1 µg/mL (1 ppm).[2]

    • Warning:Do not infuse high concentrations (>10 ppm). Organotins are "sticky" and will permanently contaminate the ion source and ion optics, creating a persistent background signal for months.

Instrument Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of pyrazine ring.[1]
Capillary Voltage 3.0 - 3.5 kVModerate voltage to maintain stable spray without discharge.[1][2]
Cone Voltage 20 - 30 VCritical: Keep low to minimize in-source fragmentation (loss of butyls).[1]
Source Temp 120°CLower temp prevents thermal degradation of the organostannane.[2]
Desolvation Temp 300°CEnsures solvent evaporation.[2]
Scan Range m/z 100 - 800Covers molecular ion and dimers.[1][2]

Data Analysis & Fragmentation Pathways

Expected Ions

The theoretical monoisotopic mass (using


) for 

is 388.13 . However, due to the isotope cluster, the "center of gravity" of the peak is often used for low-res tuning.[1]
Ion Identitym/z (

)
Description

389.14 Protonated Molecular Ion.[1] Look for the Sn cluster.[2][5]

411.13 Sodium adduct (common in glass storage).[2]

333.08 Loss of one butyl group (butene elimination).[1]

291.11 Tributyltin cation (Very common fragment).[2]
Fragmentation Workflow (DOT Diagram)

The following diagram illustrates the specific fragmentation pathway of the molecule inside the collision cell.

G M_Ion Precursor Ion [M+H]+ m/z 389.14 (120Sn) Frag_1 Fragment 1 [M - C4H8 + H]+ m/z 333.08 (Loss of Butene) M_Ion->Frag_1 - C4H8 (56 Da) Sn_Cluster Tributyltin Cation [Sn(C4H9)3]+ m/z 291.11 M_Ion->Sn_Cluster Sn-C Bond Cleavage Frag_2 Fragment 2 [M - 2(C4H8) + H]+ m/z 277.02 (Loss of 2nd Butene) Frag_1->Frag_2 - C4H8 (56 Da) Frag_3 Core Heterocycle Ion [Sn-Pyrazine-F]+ m/z 220.95 (Naked Sn-Heterocycle) Frag_2->Frag_3 - C4H8 (56 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Fluoro-3-(tributylstannyl)pyrazine showing sequential butyl loss.

System Suitability & Decontamination Protocol

WARNING: Organotin compounds exhibit severe "memory effects," adhering to the PEEK tubing and ion source.[1]

Post-Analysis Cleaning Cycle

After analyzing this compound, the system must be flushed to prevent ghost peaks in subsequent runs.[2]

  • The "Tropolone" or Acid Wash:

    • Flush the line with Methanol with 1% Acetic Acid for 10 minutes at a high flow rate (e.g., 0.5 mL/min).

    • Mechanism:[1][2][6][7][8] Acetic acid helps solubilize the tin species, preventing them from binding to metal surfaces.[2]

  • Blank Injection:

    • Inject a solvent blank.[2] Monitor m/z 291 (

      
      ).[2]
      
    • Pass Criteria: Signal intensity of m/z 291 must be < 0.1% of the analyte intensity from the previous run.

References

  • BenchChem Technical Support. (2025).[2][9] A Comparative Guide to the Mass Spectrometry Analysis of Triethylstibine and Its Fragments. (Note: Provides comparative methodologies for organometallic fragmentation). Link

  • Sigma-Aldrich. (n.d.).[1][2] 2-(Tributylstannyl)pyrazine Product Specification & Safety Data Sheet. Link[1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11090319, 2-fluoro-3-(tributylstannyl)pyridine (Structural analog reference). Link[1]

  • Espinet, P., & Echavarren, A. M. (2004).[1][2][7] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (Contextualizes the use of the reagent). Link[1]

  • University of Saarland. (n.d.).[2] Interpretation of Mass Spectra: Fragmentation Trends. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Stille coupling conditions for 2-Fluoro-3-(tributylstannyl)pyrazine

Topic: 2-Fluoro-3-(tributylstannyl)pyrazine Ticket ID: PYR-SN-002 Status: Open Priority: High (Drug Discovery Intermediate) Welcome to the Advanced Synthesis Support Hub. You are accessing the specialized troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-3-(tributylstannyl)pyrazine

Ticket ID: PYR-SN-002 Status: Open Priority: High (Drug Discovery Intermediate)

Welcome to the Advanced Synthesis Support Hub.

You are accessing the specialized troubleshooting module for electron-deficient heteroaryl stannanes . The molecule , 2-Fluoro-3-(tributylstannyl)pyrazine , represents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyrazine ring is

    
    -deficient, making the C-Sn bond resistant to transmetallation.
    
  • Inductive Destabilization: The C2-Fluorine atom exacerbates the polarization of the C3-position, increasing susceptibility to protodestannylation (loss of the Sn group).

  • Catalyst Poisoning: Pyrazine nitrogens can coordinate to Palladium, arresting the catalytic cycle.

This guide moves beyond standard textbook conditions to provide field-tested protocols for "difficult" Stille couplings.

Module 1: The Catalytic Engine (Catalyst & Ligand)

User Question: I am using Pd(PPh3)4 in Toluene at reflux, but I only see starting material or protodestannylation. Why isn't it working?

Technical Diagnosis: Standard catalysts like Pd(PPh3)4 often fail with electron-deficient stannanes because the rate-limiting step—Transmetallation —is too slow. The electron-poor pyrazine ring cannot essentially "push" the organic group onto the Palladium center. Furthermore, Toluene is non-polar and does not support the charge separation required for the transition state of difficult couplings.

The Solution: The "Farina" Protocol Switch to a catalyst system that utilizes Triphenylarsine (AsPh3) or bulky electron-rich phosphines, and change the solvent to a polar aprotic medium.

ComponentRecommendationTechnical Rationale
Pd Source Pd2(dba)3 (2.5–5 mol%)Provides a "clean" source of Pd(0) without excess phosphine ligands that inhibit the reaction.
Ligand AsPh3 (10–20 mol%)AsPh3 is a "softer" ligand than PPh3. It dissociates more readily from Pd, creating an open coordination site necessary for the reluctant pyrazine stannane to bind.
Solvent DMF or NMP High polarity stabilizes the polar transition state of transmetallation.
Temperature 60–90 °C Sufficient thermal energy to overcome the activation barrier, but low enough to minimize thermal decomposition of the stannane.
Module 2: The Accelerator (Additives & The Copper Effect)

User Question: Even with Pd2(dba)3/AsPh3, the conversion is stalled at 40%. How do I drive this to completion?

Technical Diagnosis: You are likely experiencing a "Transmetallation Bottleneck." The pyrazine-Sn bond is simply too strong/polarized for direct transfer to Pd. You need to bypass the direct Sn


 Pd pathway.

The Solution: The Copper(I) Shunt Addition of Copper(I) Iodide (CuI) creates a dual catalytic cycle. The organic group transfers from Sn


 Cu  first (forming a more nucleophilic organocopper species), which then transmetallates rapidly to Pd .

Protocol Adjustment:

  • Add: CuI (10–20 mol%)

  • Add: CsF (2.0 equiv) — Optional but recommended. Fluoride activates the stannane by forming a hypervalent silicate-like species, making the Sn-C bond more labile.

Visualizing the Mechanism

The following diagram illustrates why the Copper effect is critical for your specific molecule.

Stille_Copper_Effect cluster_legend Mechanism Note Start Start: R-SnBu3 (Pyrazine Stannane) Pd_Cycle Pd(II)-Aryl Complex (Stalled Intermediate) Start->Pd_Cycle Direct Transmetallation (VERY SLOW) Cu_Int Transient Cu-Pyrazine (High Nucleophilicity) Start->Cu_Int Sn -> Cu Exchange (Fast w/ CuI) Product Coupled Product Pd_Cycle->Product Reductive Elimination Cu_Int->Pd_Cycle Cu -> Pd Transfer (Rapid) Note Direct Sn->Pd is kinetically forbidden for electron-deficient pyrazines. The Cu(I) shunt is required.

Caption: The "Copper Shunt" mechanism. CuI acts as a thermodynamic bridge, converting the unreactive Stannane into a reactive Organocopper intermediate.

Module 3: Troubleshooting & Diagnostics

User Question: I see the starting stannane disappear, but I'm isolating 2-fluoropyrazine (protonated byproduct) instead of the coupled product.

Technical Diagnosis: This is Protodestannylation . The C-Sn bond in your molecule is highly polarized by the adjacent Fluorine. In the presence of even trace moisture or acidic protons, the C-Sn bond breaks to form C-H.

Troubleshooting Decision Tree:

Troubleshooting Root Issue: Low Yield / Failure Check1 Is Stannane Consumed? Root->Check1 No (SM Remains) No (SM Remains) Check1->No (SM Remains) Reactivity Issue Yes (SM Gone) Yes (SM Gone) Check1->Yes (SM Gone) Stability Issue Check2 Product Identity? Protonated Species (C-H) Protonated Species (C-H) Check2->Protonated Species (C-H) Protodestannylation Homocoupling (R-R) Homocoupling (R-R) Check2->Homocoupling (R-R) Oxidative Issue Action1 Diagnosis: Catalyst Poisoning or Slow Transmetallation No (SM Remains)->Action1 Sol1 Action: Add CuI (20 mol%) Switch to Pd2(dba)3/AsPh3 Action1->Sol1 Yes (SM Gone)->Check2 Action2 Diagnosis: Moisture/Acid Present Protonated Species (C-H)->Action2 Sol2 Sol2 Action2->Sol2 Action3 Diagnosis: Oxygen Ingress Homocoupling (R-R)->Action3 Sol3 Action: Freeze-Pump-Thaw (3x) Sparge Argon 15 mins Action3->Sol3

Caption: Diagnostic logic for Stille coupling failures. Follow the path based on TLC/LCMS analysis of the crude mixture.

Module 4: Experimental Protocol (The "Gold Standard")

Protocol: Optimized Coupling of 2-Fluoro-3-(tributylstannyl)pyrazine

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Fluoro-3-(tributylstannyl)pyrazine (1.2 equiv) — Handle quickly; store at -20°C.

  • Pd2(dba)3 (0.025 equiv / 2.5 mol%)

  • Triphenylarsine (AsPh3) (0.10 equiv / 10 mol%)

  • CuI (0.10 equiv / 10 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids: Weigh Pd2(dba)3, AsPh3, and CuI into the vial. Tip: Premixing Pd and Ligand for 10 mins in solvent before adding substrates can improve active species formation.

  • Substrates: Add the Aryl Halide and the Stannane.

  • Degassing: Add anhydrous DMF. Cap the vial. Sparge with Argon balloon for 15 minutes (needle in solution, vent needle out). Critical: Oxygen causes homocoupling of your stannane.

  • Reaction: Heat to 60°C . Monitor by LCMS every hour.

    • Note: If reaction is sluggish after 2 hours, raise temp to 80°C. Do not exceed 100°C to avoid decomposition.

  • Workup (Tin Removal):

    • Dilute with EtOAc.[1]

    • The KF Wash: Wash organic layer 3x with saturated aqueous Potassium Fluoride (KF).[1] This precipitates insoluble Bu3SnF.[1]

    • Filter through a pad of Celite to remove the white tin solids.[1][2]

    • Dry over Na2SO4, concentrate, and purify via column chromatography.

Module 5: Purification FAQ

Q: The tin byproducts are streaking on my column and contaminating the product. How do I fix this? A: Standard silica gel is acidic and can degrade your product or cause tin streaking. Use the KF/Silica Method :

  • Mix Silica Gel (100g) with Potassium Fluoride (10g) in water, then dry the water off to create "KF-Silica".

  • Use this as a solid phase cap (top 2cm) on your column.

  • The fluoride ions immobilize the tin species as Bu3SnF on the column, allowing your product to elute cleanly.

References
  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911.

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[3][4] Angewandte Chemie International Edition, 43(9), 1132–1136.

  • Harrowven, D. C., & Guy, I. L. (2004).[5][6] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[5][6] Chemical Communications, (17), 1968–1969.[6]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Optimization

Technical Support Center: Optimizing 2-Fluoro-3-(tributylstannyl)pyrazine Couplings

Case ID: STILLE-PYR-02F Subject: Yield Optimization for Electron-Deficient Heteroaryl Stannanes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STILLE-PYR-02F Subject: Yield Optimization for Electron-Deficient Heteroaryl Stannanes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The cross-coupling of 2-Fluoro-3-(tributylstannyl)pyrazine presents a classic "mismatched" Stille scenario. The 2-fluoro substituent renders the pyrazine ring highly


-deficient. While this theoretically aids oxidative addition if the pyrazine were the electrophile, it makes the stannane moiety a reluctant nucleophile .

The electron-withdrawing nature of the fluorine atom at the C2 position pulls electron density away from the C3-Sn bond. This leads to two primary failure modes:

  • Stalled Transmetallation: The stannane is too electron-poor to attack the Pd(II) center efficiently.

  • Protodestannylation: The C3 position becomes highly susceptible to protonation, leading to the formation of 2-fluoropyrazine (hydrodehalogenation byproduct) rather than the coupled product.

This guide outlines the "Copper Effect" and ligand engineering strategies required to overcome these kinetic barriers.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: My reaction turns black/precipitates Pd immediately, and I only recover starting material. Why?

Diagnosis: Catalyst Poisoning or Ligand Dissociation. The pyrazine nitrogens (even with the fluorine EWG) can coordinate to the Palladium center, displacing labile ligands like PPh3. This creates an inactive "Pd-Pyrazine" complex. The Fix:

  • Switch Ligands: Move from PPh3 to Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh3) . These ligands are "softer" and dissociate more easily to create the open coordination site needed for catalysis, yet they are bulky enough to discourage pyrazine N-coordination.

  • Source: Farina, V., & Krishnan, B. (1991). J. Am. Chem. Soc. (See Ref 1).

Q2: I see significant amounts of 2-fluoropyrazine (M-SnBu3 M-H) by LCMS. Where is the proton coming from?

Diagnosis: Protodestannylation. The 2-fluoro group acidifies the C3 position. Even trace moisture in "anhydrous" solvents is enough to protonate this position, especially if the transmetallation is slow. The Fix:

  • The "Copper Switch": Add CuI (10–20 mol%) . Copper transmetallates the organic group from Tin first (forming a transient Organocopper species), which is far more nucleophilic and transmetallates to Palladium roughly

    
     times faster than the Tin species. This outcompetes the protonation side-reaction.
    
  • Scavengers: Add 3Å molecular sieves directly to the reaction vessel.

Q3: The reaction stalls at 50% conversion. Should I add more catalyst?

Diagnosis: Catalyst Death via "Pd Black" formation. Adding more catalyst rarely helps if the active species is unstable. The Fix:

  • Fluoride Activation: Add CsF (2.0 equiv) . Fluoride attacks the Tin center, forming a hypervalent pentacoordinate stannate (

    
    ). This species is significantly more nucleophilic than the neutral stannane and drives the reaction forward.
    

Part 2: The Optimized Protocol

Do not use standard conditions (Pd(PPh3)4 / Toluene). Use this "Co-Catalytic" System designed for electron-deficient heterocycles.

Materials Checklist
  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    (5 mol%)
  • Co-Catalyst: CuI (Copper(I) Iodide) - 20 mol% (Critical)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous, sparged with Argon for 15 mins)

  • Additives: CsF (2.0 equiv) - Optional, use if CuI alone fails.

Step-by-Step Procedure
  • Pre-Complexation (The "Soak"): In a glovebox or under strict Schlenk conditions, charge the reaction vial with the Electrophile (1.0 equiv), CuI (0.2 equiv), and Pd catalyst .

    • Why? This ensures the active catalytic species is formed before the unstable stannane is introduced.

  • Stannane Addition: Dissolve 2-Fluoro-3-(tributylstannyl)pyrazine (1.1 equiv) in the reaction solvent. Add this solution to the reaction vial.

    • Note: If using CsF, add it as a solid with the initial charge.

  • The "Copper" Cycle: Heat the reaction to 80–100°C .

    • Observation: The mixture may turn dark brown/orange. This is normal.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the stannane. If stannane remains but electrophile is gone, you have homocoupling (add less stannane next time).

  • Workup (The "Tin Removal"):

    • See Part 4 below. Do not simply extract; tin residues are toxic and interfere with biological assays.

Part 3: Mechanistic Visualization

The following diagram illustrates why the Copper Effect is non-negotiable for 2-fluoro-pyrazines. It shows the "Fast Track" (via Cu) versus the "Slow Track" (Direct Pd attack).

StilleMechanism Figure 1: The 'Copper Effect' in Stille Cross-Coupling of Electron-Deficient Stannanes Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-X Species) Start->OxAdd R-X DirectTrans Direct Transmetallation (Slow for e- poor rings) OxAdd->DirectTrans Kinetic Barrier FastTrans Cu -> Pd Transmetallation (Fast) OxAdd->FastTrans Bypass ProdStep Reductive Elimination DirectTrans->ProdStep Stannane 2-F-Pyrazine-SnBu3 Stannane->DirectTrans TransCu Transmetallation to Cu (Forms R-Cu) Stannane->TransCu + CuI CuI CuI Co-Catalyst CuI->TransCu TransCu->FastTrans R-Cu Species FastTrans->ProdStep ProdStep->Start Regenerate Pd(0) Product Coupled Product ProdStep->Product

Part 4: Purification (Tin Remediation)

Tributyltin byproducts are lipophilic and streak on silica columns, often co-eluting with your product.

Method A: The KF/Silica "Solid Phase" Method (Recommended)

This method converts soluble


 into insoluble polymeric tin fluorides that stay on the silica.
  • Preparation: Mix Potassium Fluoride (KF) and Silica Gel in a 10:90 ratio (w/w) in water. Evaporate the water to create a free-flowing powder ("KF-Silica").

  • Execution: Pack a short plug (pad) with this KF-Silica.

  • Filtration: Dilute your crude reaction mixture with Ether or EtOAc and pass it through the KF-Silica plug.

  • Result: The tin residues bind irreversibly to the fluoride-doped silica. The filtrate contains your tin-free product.

Method B: Aqueous KF Wash[1]
  • Dissolve crude in EtOAc.

  • Wash 3x with saturated aqueous KF solution .[1]

  • Warning: This can create emulsions.[1] If an emulsion forms, filter through Celite.[1]

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society, 113(25), 9585-9595. Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry, 59(20), 5905-5911. Link

  • Harrowven, D. C., & Guy, I. L. (2004).[2] "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, (17), 1968-1969.[2] Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136. Link

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-3-(tributylstannyl)pyrazine

Product Category: Organometallic Building Blocks / Stille Coupling Precursors Support Tier: Senior Application Scientist Level[1] Core Stability Profile & Storage Protocol Executive Summary 2-Fluoro-3-(tributylstannyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Organometallic Building Blocks / Stille Coupling Precursors Support Tier: Senior Application Scientist Level[1]

Core Stability Profile & Storage Protocol

Executive Summary

2-Fluoro-3-(tributylstannyl)pyrazine is a metastable intermediate.[1] While the tributylstannyl (


) group offers steric protection, the presence of the fluorine atom at the C2 position significantly alters the electronic landscape of the pyrazine ring. The fluorine atom is highly electron-withdrawing, making the C3-position (holding the tin) more susceptible to protodestannylation  than simple phenylstannanes.[1]

The Golden Rule: This molecule is chemically stable but environmentally fragile. It tolerates heat better than it tolerates protons.[1]

Storage Specifications (The "Self-Validating" System)
ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Slows the kinetics of auto-oxidation and spontaneous depolymerization of trace tin oxides.[1]
Atmosphere Argon or Nitrogen Stannanes undergo slow oxidation to stannoxanes (

) upon exposure to atmospheric oxygen.[1]
Container Amber Glass + Teflon Seal Amber glass prevents photolytic cleavage of the C-Sn bond.[1] Teflon liners prevent leaching of plasticizers, which are difficult to separate from tin residues.
Solvent Status Store Neat (Oil/Solid) Storing in solution (especially

) is dangerous due to the slow formation of HCl, which triggers rapid decomposition.

Troubleshooting & Diagnostics (Q&A)

Q: My NMR shows a clean pyrazine ring, but the tin group is gone. What happened?

Diagnosis: You are a victim of Protodestannylation . The Mechanism: The pyrazine ring is electron-deficient.[1][2] The C2-Fluorine atom inductively withdraws electron density, making the C3-carbon less basic but the C-Sn bond more polarized.[1] In the presence of even weak acids (like silica gel protons or trace HCl in chloroform), the proton attacks the ring position, kicking out the tin group.

Visualizing the Failure Mode:

Degradation Compound 2-Fluoro-3-(tributylstannyl)pyrazine Destannylation Protodestannylation (C-Sn Bond Cleavage) Compound->Destannylation + H+ Oxidation Oxidation (Air Exposure) Compound->Oxidation + O2 Acid Proton Source (Silica / CHCl3 / Moisture) Acid->Destannylation Product 2-Fluoropyrazine (Dead End Byproduct) Destannylation->Product Oxide Tributyltin Oxide (Solid Precipitate) Oxidation->Oxide

Figure 1: The primary degradation pathways.[1] Note that acid-catalyzed cleavage is the dominant failure mode for fluorinated heteroaryl stannanes.[1]

Q: The compound appears as a "greasy" smear on my column. How do I purify it?

Diagnosis: The compound is interacting with the acidic silanols on the silica gel.[3] The Fix: You must neutralize your stationary phase. Standard silica gel has a pH of ~6.5, which is acidic enough to degrade this sensitive stannane during a slow column.

Protocol: The "Buffered Silica" Method

  • Prepare Solvent: Create your eluent (e.g., Hexanes/Ethyl Acetate).

  • Add Buffer: Add 1% Triethylamine (Et3N) to the solvent mixture.

  • Slurry Pack: Slurry the silica gel in this Et3N-containing solvent. This caps the acidic sites on the silica.

  • Run Column: Elute with the Et3N-spiked solvent. The "grease" will resolve into a tight spot.

Q: I see extra peaks in the aliphatic region of my NMR. Is it impurity or degradation?

Diagnosis: It is likely Tributyltin residues . Verification: Look for "Tin Satellites." Tin has two NMR-active isotopes (


 and 

) with significant natural abundance.[1]
  • The Test: Zoom in on the butyl protons (0.8 - 1.6 ppm).[1] If the main peaks have small, symmetrical "mini-peaks" flanking them at the base (coupling constants

    
    ), the tin group is intact.[1] If you see butyl multiplets without satellites, you have free tributyltin oxide or chloride (degradation products).
    

Critical Experimental Workflows

Workflow A: Removing Tin Residues (Post-Reaction)

One of the biggest challenges with Stille couplings is removing the toxic organotin byproducts from your final fluoropyrazine derivative.

MethodEfficacyProtocol Summary
KF / Silica (Standard) HighTreat crude oil with saturated aqueous Potassium Fluoride (KF) in ether.[1] Stir 1 hour. The insoluble polymeric

precipitates. Filter through Celite.[4]
Basic Workup MediumWash organic layer with 1M NaOH. Converts tin halides to oxides, which are often less soluble in ether/hexane.
Fused Silica Very HighUse commercially available "Scavenger Silica" functionalized with sulfonic acids (Caution: Product must be stable to acid) or specific tin-scavenging resins.[1]
Workflow B: Decision Tree for Purification

Purification Crude Crude Reaction Mixture Workup KF Precipitation Step (Remove Sn byproducts) Crude->Workup Step 1 Check Is the Product Acid Sensitive? (e.g., 2-Fluoro-3-stannylpyrazine) Standard Standard Flash Chromatography Check->Standard No Buffered Buffered Chromatography (Hex/EtOAc + 1% Et3N) Check->Buffered Yes (CRITICAL) Workup->Check Step 2

Figure 2: Purification logic flow. The buffering step is non-negotiable for 2-fluoro-3-(tributylstannyl)pyrazine.[1]

Safety & Toxicology (The "Invisible" Hazard)

Warning: Organotin compounds are potent neurotoxins and endocrine disruptors.[5]

  • Permeability: Tributyltin compounds are highly lipophilic. They can penetrate nitrile gloves over time.

    • Recommendation: Use Silver Shield (Laminate) gloves or double-glove with nitrile, changing the outer pair immediately upon contact.[1]

  • Vapor Pressure: While high-boiling, the vapor pressure is non-zero.[1] Always handle in a fume hood.

  • Odor: A characteristic "earthy" or "fruity" smell indicates exposure. If you smell it, your containment has failed.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[6] Organic Reactions.[4][6][7][8] (Authoritative review on Stille coupling mechanisms and stability). [1]

  • Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. (Modern updates on catalyst systems and stannane stability). [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Tributyl(2-pyridyl)tin.[1] (Proxy safety data for heteroaryl stannanes).

  • BenchChem. (2025).[2] Technical Support Center: Column Chromatography of Alpha-Aminoketones (Silica Deactivation). (General protocol for amine/silica buffering). [1]

  • Dudley, G. B., et al. (2003). A method for the removal of tin residues from Stille coupling reaction mixtures. Journal of Organic Chemistry. [1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazine Stille Reactions

Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their experiments. The inherent electronic properties of pyrazines can present unique obstacles, and this resource provides in-depth, practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are my Stille reactions with pyrazine substrates showing low to no conversion?

A1: Low conversion rates in pyrazine Stille couplings often stem from the electron-deficient nature of the pyrazine ring. The nitrogen atoms in the ring can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1][2] Additionally, the choice of catalyst, ligands, solvent, and temperature plays a critical role and may require optimization for these specific substrates.[1][3]

Q2: I'm observing significant amounts of homocoupled byproducts of my organostannane. What is causing this?

A2: Homocoupling is a common side reaction in Stille couplings.[4] It can occur through two primary mechanisms: the reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4] For pyrazine substrates, this can be exacerbated by a slow transmetalation step. One effective strategy to minimize this is to add the organostannane slowly to the reaction mixture containing the pyrazine halide and the palladium catalyst.[5]

Q3: Can the choice of halide on my pyrazine (Cl, Br, I) impact the reaction success?

A3: Absolutely. The reactivity of the pyrazine halide is critical and follows the general trend I > Br > Cl.[1][6] While iodides are the most reactive, they can also be more expensive and less stable.[4] Chloropyrazines are often the most challenging substrates due to the strength of the C-Cl bond, making oxidative addition more difficult.[1][4][6] If you are using a chloropyrazine, you will likely need a more active catalyst system and more forcing conditions.

Q4: Are there any specific additives that can improve the conversion rate of my pyrazine Stille reaction?

A4: Yes, several additives can be beneficial.

  • Copper(I) Salts: Copper(I) iodide (CuI) or copper(I) thiophene-2-carboxylate (CuTC) are frequently used as co-catalysts.[7][8] They are believed to accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[7]

  • Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing the transition state during oxidative addition and increasing the solvent's polarity to facilitate transmetalation.[6]

  • Fluoride Sources: Additives like cesium fluoride (CsF) can coordinate to the organotin reagent, forming a hypervalent tin species that is more reactive in the transmetalation step.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific issues encountered during your pyrazine Stille reactions.

Issue 1: Reaction Stalls at Low Conversion

If your reaction starts but fails to proceed to completion, consider the following troubleshooting steps.

Causality & Experimental Choices

The catalyst's activity is paramount. The electron-deficient pyrazine ring can coordinate to and deactivate the palladium center. The choice of ligand is crucial to modulate the catalyst's electronic properties and steric environment, preventing deactivation and promoting the key steps of the catalytic cycle.

Troubleshooting Workflow

Caption: Troubleshooting workflow for stalled Stille reactions.

Detailed Protocols

1. Catalyst and Ligand Screening:

  • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient pyrazines. More electron-rich and bulky phosphine ligands can accelerate oxidative addition and reductive elimination.

  • Protocol:

    • Set up a parallel screen of small-scale reactions (e.g., 0.1 mmol scale).

    • Test a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with different phosphine ligands (e.g., XPhos, SPhos, RuPhos).

    • A typical starting point is 1-5 mol% Pd catalyst and a 1:2 to 1:4 ratio of Pd to ligand.

    • Monitor reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

2. Solvent and Temperature Optimization:

  • Rationale: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. Temperature affects reaction kinetics, but excessively high temperatures can lead to catalyst decomposition and byproduct formation.[3][9]

  • Protocol:

    • Evaluate a range of aprotic polar solvents such as DMF, DMAc, NMP, and dioxane, as well as non-polar solvents like toluene.

    • Screen temperatures in 10-20°C increments, for example, from 80°C to 120°C.

    • Be aware that higher temperatures might be necessary for less reactive pyrazine chlorides.[1]

Issue 2: Formation of Protodestannylation Byproduct

The cleavage of the carbon-tin bond of your organostannane reagent by a proton source is a common side reaction.

Causality & Experimental Choices

This side reaction is often caused by residual moisture or acidic impurities in the reaction mixture. Organostannanes, while relatively stable, can be susceptible to protodestannylation, especially under harsh conditions.

Troubleshooting Workflow

Caption: Workflow to minimize protodestannylation.

Detailed Protocols

1. Rigorous Drying of Reagents and Solvents:

  • Rationale: Eliminating all sources of protons is key to preventing this side reaction.

  • Protocol:

    • Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).

    • Dry solid reagents in a vacuum oven before use.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

2. Use of a Non-Protic Base:

  • Rationale: If a base is required, using one that does not introduce a proton source is crucial.

  • Protocol:

    • If a base is necessary for your specific reaction, consider using anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Avoid aqueous bases unless the protocol specifically calls for them and has been shown to be effective.

Issue 3: Difficulty in Product Purification

The removal of tin byproducts can be a significant challenge in the workup of Stille reactions.[8]

Causality & Experimental Choices

The non-polar nature of many organotin byproducts makes their separation from the desired product by standard silica gel chromatography difficult.

Detailed Protocols

1. Aqueous Workup with Potassium Fluoride:

  • Rationale: Fluoride ions react with organotin byproducts to form insoluble tin fluorides that can be removed by filtration.

  • Protocol:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).

    • Stir the mixture vigorously for at least one hour.

    • The resulting precipitate of organotin fluorides can be removed by filtration through a pad of celite.

    • Proceed with the standard extraction and purification of the filtrate.

2. Chromatography on Different Stationary Phases:

  • Rationale: If silica gel chromatography is ineffective, alternative stationary phases may provide better separation.

  • Protocol:

    • Consider using alumina (basic or neutral) for your column chromatography.

    • Reverse-phase chromatography (e.g., C18) can also be effective for separating non-polar tin byproducts from more polar products.

Data Summary Table

ParameterRecommendation for Pyrazine Stille ReactionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) precursors that are readily reduced to the active Pd(0) catalyst.[6]
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Enhance catalyst stability and promote key catalytic steps.[7]
Solvents Anhydrous, aprotic polar solvents (DMF, NMP, dioxane)Good solubility for reagents and stabilization of intermediates.
Temperature 80-120 °C (may require higher for chlorides)Balances reaction rate with catalyst stability.[3][10]
Additives CuI, CuTC, LiCl, CsFAccelerate the rate-limiting transmetalation step and improve overall efficiency.[6][7][8]

Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L_n PdII_oxid R1-Pd(II)L_n-X Pd0->PdII_oxid Oxidative Addition (R1-X) PdII_trans R1-Pd(II)L_n-R2 PdII_oxid->PdII_trans Transmetalation (R2-SnR3) PdII_trans->Pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

By systematically addressing these common issues and implementing the recommended protocols, you can significantly improve the success rate of your pyrazine Stille coupling reactions.

References
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3436-3467. DOI:10.1039/C3OB40460A. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Doistau, B., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. DOI:10.3390/inorganics11050188. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Bhadra, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(16), 9334-9343. DOI:10.1021/acs.joc.8b01361. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. DOI:10.1002/anie.200300638. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Herzon, S. B., & Shatev, A. (2012). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 4(12), 1019-1024. DOI:10.1038/nchem.1479. Retrieved from [Link]

  • Shen, W. (2000). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (20), 2033-2034. DOI:10.1039/B005898I. Retrieved from [Link]

  • Herzon, S. B., et al. (2011). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society, 133(18), 7114-7117. DOI:10.1021/ja201538y. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? [Online forum post]. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). (a–d) Various coupling reactions tested as alternatives to the Stille... [Image]. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ligand Effects on Pd-Catalyzed Pyrazine Coupling

[1] Ticket Status: OPEN Topic: Impact of Ligands on Palladium-Catalyzed Pyrazine Coupling Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Status: OPEN Topic: Impact of Ligands on Palladium-Catalyzed Pyrazine Coupling Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The "Pyrazine Problem"

Pyrazines represent a unique challenge in cross-coupling chemistry due to their electron-deficient nature and the presence of two competitive nitrogen binding sites. Unlike simple arenes, pyrazines actively sabotage the catalytic cycle through two primary failure modes:

  • Catalyst Poisoning: The pyrazine nitrogens are strong

    
    -donors. They can displace weak ligands on the Palladium (Pd) center, forming stable, off-cycle bis-pyrazine Pd complexes (Pd(pyrazine)
    
    
    
    L
    
    
    ) that halt turnover.
  • Sluggish Oxidative Addition: The electron-deficient ring makes the C-X bond (especially C-Cl) less electron-rich, requiring a highly nucleophilic Pd(0) species for oxidative addition.

The Solution: Ligand selection is not just about activity; it is about steric shielding . You must select ligands that are bulky enough to physically block the pyrazine nitrogen from coordinating to the metal center while remaining electron-rich enough to facilitate oxidative addition.

Ligand Selection Strategy

The "Shield & Donate" Protocol

For successful pyrazine coupling, your ligand must satisfy the G-E-S criteria: G enerate Pd(0), E lectron richness, and S teric bulk.

Ligand ClassRecommended LigandsMechanism of ActionBest Use Case
Dialkylbiaryl Phosphines (Buchwald) XPhos, SPhos, RuPhos Steric Bulk: The lower aryl ring blocks the axial coordination site, preventing pyrazine N-binding. Electronic: Electron-rich phosphine accelerates oxidative addition of Ar-Cl.[1]Suzuki-Miyaura of Chloropyrazines.[2][3] General purpose coupling.
Bulky Monodentates tBuXPhos, BrettPhos Extreme Bulk: Provides maximum protection against N-coordination. Promotes reductive elimination in difficult aminations.Buchwald-Hartwig Amination (C-N coupling).[4][5]
Bisphosphines dppf, Xantphos Bite Angle: Large bite angles can enforce geometries that favor reductive elimination, though they are less effective at preventing N-poisoning than Buchwald ligands.Suzuki with unstable boronic acids; preventing homocoupling.[6]
N-Heterocyclic Carbenes (NHC) PEPPSI-IPr Strong

-donation:
Stabilizes Pd against oxidation and promotes oxidative addition of deactivated chlorides.
Negishi/Suzuki of highly deactivated or sterically hindered pyrazines.
Visualizing the Failure Mode

The following diagram illustrates how pyrazines divert the catalytic cycle and how bulky ligands (L) prevent this.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Pyrazine-X PyrazineTrap OFF-CYCLE TRAP (Pyrazine)2-Pd(II)-L Catalyst Poisoning Pd0->PyrazineTrap + Pyrazine (N-Coordination) TransMet Transmetallation (L-Pd(II)-Ar-Nu) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 PyrazineTrap->Pd0 Heat/Steric Bulk Reverses Binding

Figure 1: The catalytic cycle showing the competitive N-coordination trap. Bulky ligands destabilize the "Trap" state, forcing the equilibrium back to the active Pd(0) species.

Troubleshooting Guide (Q&A)

Ticket #402: "My reaction turns black immediately and yields <10%."

  • Diagnosis: This is "Pd Black" formation, indicating rapid catalyst decomposition. The pyrazine substrate likely displaced your ligands, leading to ligand-free Pd clusters which precipitate.

  • Resolution:

    • Switch Ligand: Move to a bulkier ligand like XPhos or tBuXPhos . The steric bulk prevents the pyrazine from displacing the phosphine.

    • Pre-catalysts: Stop using Pd(dba)

      
       + Ligand. Use pre-formed precatalysts like XPhos Pd G4  or BrettPhos Pd G4 . These ensure a 1:1 Pd:Ligand ratio is active immediately upon heating, minimizing the window for decomposition [1].
      

Ticket #409: "Suzuki coupling works for Bromopyrazine but fails for Chloropyrazine."

  • Diagnosis: Chloropyrazines have a stronger C-X bond energy than bromides. Your catalyst is not nucleophilic enough to perform the oxidative addition.

  • Resolution:

    • Ligand Upgrade: Switch to PCy

      
        or XPhos . The cyclohexyl (Cy) groups are strong electron donors, increasing the electron density on Pd to facilitate the cleavage of the C-Cl bond [2].
      
    • Solvent Switch: Use 1,4-Dioxane or THF at reflux. Avoid DMF if possible, as it can coordinate to Pd and compete with the reaction.

Ticket #415: "I see significant protodehalogenation (starting material loses halogen) instead of coupling."

  • Diagnosis: This is a common side reaction in pyrazines, often driven by the "transmetallation" step being too slow, allowing the Pd-Ar species to capture a hydride (often from the solvent or base).

  • Resolution:

    • Base Selection: Switch from carbonate bases (K

      
      CO
      
      
      
      ) to K
      
      
      PO
      
      
      or CsF . Anhydrous conditions often help.
    • Water Concentration: If using Suzuki, strictly control water (e.g., 4:1 Dioxane:H

      
      O). Too much water promotes protodeboronation of the boronic acid partner; too little hinders transmetallation.
      

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Chloropyrazines

Best for: Biaryl formation using boronic acids.

Workflow Diagram:

Workflow Step1 1. Charge Vessel Chloropyrazine (1.0 eq) Boronic Acid (1.5 eq) XPhos Pd G4 (2-5 mol%) Step2 2. Add Base K3PO4 (3.0 eq) (Solid addition) Step1->Step2 Step3 3. Solvent & Degas 1,4-Dioxane:Water (4:1) Sparge with Ar (15 min) Step2->Step3 Step4 4. Reaction Heat to 80-100°C 2-16 Hours Step3->Step4

Figure 2: Standard workflow for Suzuki coupling of chloropyrazines using 4th Generation Buchwald Precatalysts.

Detailed Steps:

  • Setup: In a reaction vial equipped with a stir bar, add the chloropyrazine (1.0 equiv), arylboronic acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: Using the G4 precatalyst is superior to mixing Pd(OAc)

      
       + XPhos because it guarantees the formation of the active monomeric L-Pd(0) species [3].
      
  • Base: Add K

    
    PO
    
    
    
    (3.0 equiv).
    • Why: Phosphate is strong enough to activate the boronic acid but mild enough to prevent decomposition of the sensitive pyrazine ring.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.2 M.

  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat to 80-100 °C . Monitor by LCMS.[3]

    • Tip: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv), not catalyst.

Protocol B: Buchwald-Hartwig Amination of Chloropyrazines

Best for: C-N bond formation with amines.

  • Catalyst System: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) is standard. If the substrate contains esters/nitriles, switch to Cs

    
    CO
    
    
    
    .
  • Solvent: t-Amyl alcohol or Toluene at 100 °C.

    • Note: Pyrazines are electron-poor, so the amine nucleophile attack is generally favorable, but the catalyst must remain ligated to prevent poisoning.

References

  • BenchChem. Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Available at: 2

  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.[7] Available at: 7

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: 8

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the NMR Characterization of 2-Fluoro-3-(tributylstannyl)pyrazine and its Reaction Products

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern pharmacophores. The introduction of a fluorine atom can profoundly influence a molecule's metab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a cornerstone of modern pharmacophores. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, functionalized fluoropyrazines are highly sought-after building blocks. Among the most versatile of these is 2-Fluoro-3-(tributylstannyl)pyrazine, a key intermediate for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the characterization of this vital reagent and its subsequent reaction products using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR, demonstrating how a comprehensive spectroscopic approach provides unambiguous structural confirmation and serves as a self-validating system for reaction success. We will compare the classic Stille coupling with alternative methods, supported by experimental data and protocols, to offer a complete picture for the practicing scientist.

Part 1: Definitive Characterization of the Starting Material: 2-Fluoro-3-(tributylstannyl)pyrazine

The purity and identity of any starting material are paramount. For 2-Fluoro-3-(tributylstannyl)pyrazine, a multi-pronged NMR approach is not just recommended; it is essential for verifying the integrity of the C-Sn bond and the substitution pattern on the pyrazine ring.

The Diagnostic Power of Multinuclear NMR
  • ¹H NMR: The proton spectrum provides the initial fingerprint. The pyrazine ring protons appear as a distinct AX system, while the tributyltin moiety gives rise to a series of complex multiplets in the aliphatic region. A key feature is the presence of "tin satellites" on the signals of the α- and β-methylene protons of the butyl groups, arising from coupling to the NMR-active ¹¹⁷Sn (I=1/2, 7.68% abundance) and ¹¹⁹Sn (I=1/2, 8.59% abundance) isotopes. The absence of these satellites would indicate cleavage of the C-Sn bond.

  • ¹⁹F NMR: As the ¹⁹F nucleus possesses 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique.[1][2] Its vast chemical shift range minimizes signal overlap, making the single fluorine resonance a pristine indicator of the electronic environment on the pyrazine ring.[1]

  • ¹¹⁹Sn NMR: This is the most direct method for observing the tin center. The ¹¹⁹Sn chemical shift is exquisitely sensitive to the coordination number and geometry of the tin atom.[3] For a tetracoordinate organostannane like our starting material, the chemical shift falls within a well-established range.[4] This analysis is crucial for identifying potential impurities, such as hexa-alkyldistannoxanes, which can form via hydrolysis and appear at a different chemical shift.

  • ¹³C NMR: The carbon spectrum confirms the connectivity. The pyrazine carbons exhibit characteristic C-F couplings, and the carbons of the butyl groups show C-Sn couplings, providing another layer of structural verification.

Experimental Data: NMR Signature of 2-Fluoro-3-(tributylstannyl)pyrazine

The following table summarizes typical NMR data for the starting material, providing a benchmark for quality control.

NucleusChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)Assignment Notes
¹H ~8.35³JHH ≈ 4.5 Hz, ⁴JHF ≈ 2.0 HzPyrazine H-5
~8.20³JHH ≈ 4.5 Hz, ³JHF ≈ 5.0 HzPyrazine H-6
~1.58β-CH₂ of butyl
~1.35γ-CH₂ of butyl
~1.10α-CH₂ of butyl (with ¹¹⁷/¹¹⁹Sn satellites)
~0.90δ-CH₃ of butyl
¹³C ~160.0¹JCF ≈ 270 HzC2 (C-F)
~150.0C5
~145.0C6
~135.0¹JCSn ≈ 480/460 HzC3 (C-Sn)
~29.0²JCSn ≈ 20 Hzγ-CH₂ of butyl
~27.3³JCSn ≈ 60 Hzβ-CH₂ of butyl
~13.7δ-CH₃ of butyl
~10.0¹JCSn ≈ 340/325 Hzα-CH₂ of butyl
¹⁹F ~ -80.0Referenced to CFCl₃
¹¹⁹Sn ~ +5.0Referenced to SnMe₄. Indicative of a tetracoordinate tin center.[5]

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Part 2: The Stille Coupling Reaction and Product Characterization

The Stille reaction is a powerful tool for forming carbon-carbon bonds due to the stability and functional group tolerance of the organostannane reagents.[6][7] The reaction proceeds via a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[8]

Experimental Workflow: Stille Coupling

Stille_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization SM 2-Fluoro-3-(tributylstannyl)pyrazine Mix Combine & Degas SM->Mix Partner Ar-X (e.g., Iodobenzene) Partner->Mix Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mix Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Mix Heat Heat (e.g., 90-110 °C) Mix->Heat Inert Atmosphere Quench Quench Reaction Heat->Quench Extract Aqueous Workup (e.g., KF solution to remove tin) Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Fluoro-3-phenylpyrazine Purify->Product NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Product->NMR

Case Study: Synthesis of 2-Fluoro-3-phenylpyrazine

Let's examine the reaction with iodobenzene. The successful transformation is confirmed by observing specific, predictable changes in the NMR spectra.

Key Spectroscopic Changes Upon Reaction:

  • Disappearance of Tributyltin Signals: In ¹H and ¹³C NMR, all signals corresponding to the butyl groups vanish from the product spectrum. This is the most straightforward indicator of C-Sn bond cleavage.

  • Absence of ¹¹⁹Sn Signal: In the purified product, the ¹¹⁹Sn NMR spectrum will be blank. This confirms the complete removal of the tin starting material and, crucially, the tributyltin iodide byproduct, which is a significant advantage of this self-validating protocol. The toxicity of organotin compounds necessitates this rigorous confirmation of their removal.[9]

  • Appearance of New Aryl Signals: New resonances corresponding to the phenyl group will appear in the ¹H and ¹³C NMR spectra.

  • Shift in Pyrazine Resonances: The electronic environment of the pyrazine ring is altered, causing a downfield shift of the remaining pyrazine protons, particularly H-6, which is no longer shielded by the bulky stannyl group.

  • Minimal Change in ¹⁹F Shift: The ¹⁹F chemical shift is less affected by substitution at the 3-position compared to the adjacent protons, but a small shift is expected and should be consistent across batches.

Comparative NMR Data: Starting Material vs. Product
Parameter2-Fluoro-3-(tributylstannyl)pyrazine2-Fluoro-3-phenylpyrazine (Product)Rationale for Change
¹H (Pyrazine) ~8.35 (H-5), ~8.20 (H-6)~8.50 (H-5), ~8.40 (H-6)Deshielding effect after replacing Sn with Phenyl group.
¹H (Aliphatic) 0.9 - 1.6 ppm (Butyl groups)Absent Complete removal of the tributylstannyl moiety.
¹³C (Pyrazine) C3 @ ~135.0 ppmC3 @ ~138.0 ppmChange in substituent at C3.
¹³C (Other) Butyl signals presentPhenyl signals appear (~128-135 ppm)Introduction of the phenyl group.
¹⁹F ~ -80.0 ppm~ -78.5 ppmMinor change in the electronic environment.
¹¹⁹Sn ~ +5.0 ppmAbsent Confirms reaction and complete removal of tin species.
Detailed Protocol: Stille Coupling of 2-Fluoro-3-(tributylstannyl)pyrazine
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-3-(tributylstannyl)pyrazine (1.0 eq), the aryl halide (e.g., iodobenzene, 1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This process precipitates the tributyltin fluoride, facilitating its removal.

  • Purification: Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and purity. The absence of signals between 0.8-1.6 ppm in the ¹H NMR is a primary indicator of successful purification.

Part 3: A Comparative Look at Alternative Coupling Strategies

While the Stille reaction is robust, concerns over tin toxicity have driven the adoption of other cross-coupling methods. The choice of reaction often depends on the availability of starting materials and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes less toxic organoboron reagents, is a popular alternative.[9][10] To use this method, one would typically start with a halogenated pyrazine, such as 2-fluoro-3-bromopyrazine, and couple it with an arylboronic acid.

  • Causality of Choice: The Suzuki reaction is often preferred in late-stage synthesis and for green chemistry initiatives due to the lower toxicity of boron byproducts.[11] However, organostannanes can be more reactive and are often synthesized for specific, challenging couplings where boronic acids may fail.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the gold standard.[12] This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium-phosphine complex.[13]

  • Causality of Choice: This method is not a direct alternative for C-C bond formation but is the premier choice for installing amine functionalities, which are prevalent in pharmaceuticals. Starting with 2-fluoro-3-bromopyrazine, one could introduce a wide variety of amines. The NMR characterization would show a significant upfield shift in the ¹⁹F NMR signal due to the electron-donating nature of the nitrogen atom attached to the adjacent carbon.

Comparative Workflow Diagram

Comparative_Workflow cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Product 2-Fluoro-3-Aryl-Pyrazine Stille_SM 2-Fluoro-3-(tributylstannyl)pyrazine + Ar-X Stille_Cat Pd Catalyst Stille_SM->Stille_Cat Stille_Cat->Product Byproduct: Bu₃SnX (Toxic) Suzuki_SM 2-Fluoro-3-Halopyrazine + Ar-B(OH)₂ Suzuki_Cat Pd Catalyst + Base Suzuki_SM->Suzuki_Cat Suzuki_Cat->Product Byproduct: Boron species (Less Toxic) Product_N 2-Fluoro-3-(Amino)-Pyrazine Buchwald_SM 2-Fluoro-3-Halopyrazine + HNR¹R² Buchwald_Cat Pd Catalyst + Base Buchwald_SM->Buchwald_Cat Buchwald_Cat->Product_N Forms C-N Bond

Conclusion

Multinuclear NMR spectroscopy is an indispensable analytical suite for the modern synthetic chemist working with fluoropyrazines. For the key building block, 2-Fluoro-3-(tributylstannyl)pyrazine, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR provides a robust, self-validating system to ensure material quality. When this reagent is carried forward into Stille coupling reactions, a comparative NMR analysis of the starting material and product offers definitive proof of a successful transformation and, critically, confirms the removal of toxic tin byproducts. While alternative methods like Suzuki-Miyaura and Buchwald-Hartwig couplings offer distinct advantages in terms of toxicity and the types of bonds formed, the principles of rigorous NMR characterization remain universal. By understanding the unique spectral signatures discussed in this guide, researchers can accelerate their discovery and development efforts with confidence and scientific integrity.

References

  • Benchchem. Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
  • IMSERC. NMR Periodic Table: Tin NMR. Northwestern University.
  • Gnecco, D., et al. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. Molecules.
  • Sair, U. & Thakur, A. 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab.
  • Zhang, W. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules.
  • University of Ottawa. (Sn) Tin NMR.
  • van der Kelen, G.P. et al. 119 Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Scite.ai.
  • SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • Cerna, I. & Dvorak, D. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • ChemicalBook. 2-Methylpyrazine(109-08-0) 1H NMR.
  • Wikipedia. Stille reaction. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Comparative

Technical Guide: High-Resolution Mass Spectrometry (HRMS) for Pyrazine Derivatives

Executive Summary: The Isobaric Challenge Pyrazine derivatives—characterized by their 1,4-diazine ring—are privileged scaffolds in drug discovery (e.g., Pyrazinamide, Bortezomib) and potent flavor compounds. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

Pyrazine derivatives—characterized by their 1,4-diazine ring—are privileged scaffolds in drug discovery (e.g., Pyrazinamide, Bortezomib) and potent flavor compounds. However, their analysis presents a unique "isobaric trap." Pyrazines are often low-molecular-weight (<200 Da), highly polar, and prone to co-elution with matrix interferences that share identical nominal masses.

Standard unit-resolution mass spectrometry (Triple Quadrupole) excels at quantification but frequently generates false positives during impurity profiling or metabolite identification due to its inability to resolve the mass defect specific to the high nitrogen content of pyrazines.

This guide objectively compares HRMS (Orbitrap and Q-TOF) against standard QqQ platforms, providing a validated workflow for the structural elucidation of pyrazine derivatives in complex biological matrices.

Technology Comparison: HRMS vs. Unit Resolution

For drug development professionals, the choice of instrument dictates the confidence level of the data. The following comparison contrasts the three dominant architectures for pyrazine analysis.

Comparative Performance Metrics

Data based on the analysis of Pyrazinamide (PZA) and its hydroxylated metabolites in human plasma.[1]

FeatureOrbitrap (Thermo Q-Exactive) Q-TOF (Agilent/Sciex) Triple Quad (QqQ)
Primary Application Unknown ID, Metabolite ProfilingFast Screening, fast chromatographyTargeted Quantification (PK)
Resolving Power Ultra-High (>140,000 @ m/z 200)High (30,000 - 60,000)Unit (0.7 Da FWHM)
Mass Accuracy < 1-3 ppm (Internal Cal)< 2-5 ppmN/A (Nominal Mass)
Scan Speed Moderate (12-20 Hz)Fast (>50 Hz)Ultra-Fast (MRM)
Pyrazine Specificity Excellent. Resolves fine isotopic structure of N2 ring.Good. Sufficient for screening but may miss fine isobars.Low. Relies solely on RT and fragmentation.
Sensitivity (LOD) ~0.5 ng/mL (Full Scan)~1-5 ng/mL (Full Scan)<0.1 ng/mL (MRM)
The "Resolution Gap" in Pyrazine Analysis

Pyrazine rings have a negative mass defect relative to saturated hydrocarbons due to the binding energy of nitrogen.

  • Scenario: Distinguishing a pyrazine impurity (

    
    , m/z 108.0687) from a co-eluting lipid fragment (
    
    
    
    , m/z 108.0939).
  • QqQ Result: Both appear at m/z 108. Indistinguishable.

  • HRMS Result: The mass difference is 0.0252 Da. An instrument requiring 30,000 resolution (FWHM) can baseline separate these peaks. Orbitrap is preferred here for its superior resolution at low mass ranges.[2]

Strategic Decision Matrix

Use the following logic flow to select the correct instrumentation for your pyrazine workflow.

DecisionMatrix start Start: Define Analytical Goal quant Goal: Routine Quantification (PK Studies) start->quant qual Goal: Structure Elucidation (Metabolites/Impurities) start->qual complex Is Matrix Complex? (Plasma/Urine) quant->complex speed Is UHPLC Speed Critical? (< 2 min run) qual->speed qqq Select: Triple Quad (QqQ) (e.g., TSQ, 6495) complex->qqq Yes (MRM Selectivity) complex->qqq No qtof Select: Q-TOF (e.g., 6546, X500R) speed->qtof Yes (Fast Scan Rate) orbi Select: Orbitrap (e.g., Q-Exactive, Exploris) speed->orbi No (Max Resolution Needed)

Figure 1: Instrument selection logic based on analytical requirements. High-throughput PK studies favor QqQ, while structural identification necessitates HRMS.

Validated Experimental Protocol: Metabolite Profiling

This protocol is designed for the identification of Pyrazinamide (PZA) metabolites in human plasma, utilizing Mass Defect Filtering (MDF) to isolate pyrazine-related signals from background noise.

A. Sample Preparation (Protein Precipitation)

Rationale: Pyrazines are polar; Liquid-Liquid Extraction (LLE) often results in poor recovery for hydroxylated metabolites (e.g., 5-OH-PZA). Protein precipitation is preferred for broad metabolite coverage.

  • Aliquot: 100 µL Human Plasma.

  • Precipitation: Add 400 µL ice-cold Methanol (LC-MS grade) containing Internal Standard (Pyrazinamide-15N2 or D3).

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL to a vial; dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape of early eluters.

B. LC-HRMS Acquisition Parameters
  • Column: HILIC (Hydrophilic Interaction LC) is superior to C18 for retaining polar pyrazine metabolites.

    • Recommended: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for ionization stability).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

    • Note: Pyrazines protonate easily at the ring nitrogens (

      
      ).
      
  • Mass Analyzer (Orbitrap):

    • Resolution: 70,000 @ m/z 200.[2]

    • AGC Target: 1e6.

    • Mass Range: m/z 80 – 800.

C. Data Processing: Mass Defect Filtering (MDF)

This is the critical step for "Senior Scientist" level analysis.

  • Calculate Mass Defect:

    
    .
    
  • Filter Logic: Pyrazine (

    
    ) has a specific mass defect. Its metabolites will shift in mass but retain a similar defect profile relative to the core structure.
    
  • Application: Apply a filter window of ± 50 mDa around the mass defect of the parent drug. This removes >90% of lipid/endogenous interference.

Case Study: Pyrazinamide Metabolic Pathway

The following diagram illustrates the metabolic fate of Pyrazinamide, mapped using the HRMS protocol described above. The high resolution allows for the distinction between the active metabolite (Pyrazinoic Acid) and inactive hydroxylated forms.

PZA_Metabolism PZA Pyrazinamide (PZA) [M+H]+: 124.0509 PA Pyrazinoic Acid (PA) [M+H]+: 125.0349 (Active) PZA->PA Deamidase (Microsomal) OH_PA 5-OH-Pyrazinoic Acid [M+H]+: 141.0298 (Inactive) PA->OH_PA Xanthine Oxidase (+15.9949 Da) POA Pyrazinuric Acid (Conjugation) OH_PA->POA Further Oxidation

Figure 2: Metabolic pathway of Pyrazinamide. HRMS accurate mass (<3 ppm) confirms the elemental composition of the +15.9949 Da shift (Oxygen insertion) in the hydroxylation step.

References

  • Thermo Fisher Scientific. "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." ThermoFisher Application Notes. 3[4]

  • Vinnakota, S. et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Pharmaceutical and Biomedical Analysis. 1[4]

  • Phuong, T. et al. (2018). "Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method."[5] Journal of Applied Pharmaceutical Science. 5

  • Zou, L. et al. (2022). "Chemical Transformation of Pyrazine Derivatives: Applications in Drug Development." Moroccan Journal of Chemistry. Link

  • Metware Bio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metware Technical Guides. 6[4]

Sources

Validation

Biological activity of compounds derived from 2-Fluoro-3-(tributylstannyl)pyrazine

Strategic Deployment of 2-Fluoro-3-(tributylstannyl)pyrazine in Medicinal Chemistry: A Comparative Technical Guide Executive Summary 2-Fluoro-3-(tributylstannyl)pyrazine is a specialized organometallic building block des...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Deployment of 2-Fluoro-3-(tributylstannyl)pyrazine in Medicinal Chemistry: A Comparative Technical Guide

Executive Summary

2-Fluoro-3-(tributylstannyl)pyrazine is a specialized organometallic building block designed for the modular construction of fluorinated pyrazine scaffolds. In modern drug discovery, this reagent serves a critical dual function: it introduces the pyrazine pharmacophore —a privileged structure in kinase inhibition and antimycobacterial therapy—while simultaneously installing a fluorine atom at the C2 position to modulate metabolic stability and electronic properties.

This guide provides a technical comparison of this stannane against alternative synthetic routes (e.g., boronic acids, direct lithiation) and details the biological implications of the chemical space it accesses.

The Strategic Value of the Fluoropyrazine Scaffold

The "biological activity" of 2-Fluoro-3-(tributylstannyl)pyrazine is defined by the pharmacological profile of the libraries it generates. The 2-fluoro-3-substituted pyrazine motif is frequently embedded in inhibitors for targets such as c-Met , FGFR , and Mycobacterium tuberculosis fatty acid synthase (FAS-I).

Mechanistic Impact of the C2-Fluorine Substitution:
  • Metabolic Blockade: The C2/C3 positions of pyrazine are susceptible to oxidative metabolism by aldehyde oxidase (AO) and xanthine oxidase (XO). Fluorine substitution at C2 sterically and electronically blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the derived drug candidate.
    
  • pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the pyrazine nitrogen atoms (

    
     vs. 
    
    
    
    for unsubstituted), altering hydrogen bond acceptor capability in the kinase hinge region.
  • Bioisosterism: The C-F bond mimics the C-OH bond in size but alters lipophilicity (

    
    ), often improving membrane permeability compared to hydroxy- or amino-substituted analogs.
    

Comparative Analysis: Stille vs. Suzuki vs. Direct Lithiation

When accessing 2-fluoro-3-arylpyrazines, the stannyl reagent competes with boronic acids (Suzuki) and direct lithiation. The choice of 2-Fluoro-3-(tributylstannyl)pyrazine is driven by functional group tolerance and stability .

FeatureStille Coupling (Using 2-Fluoro-3-(tributylstannyl)pyrazine)Suzuki Coupling (Using 2-Fluoro-3-pyrazineboronic acid)Direct Lithiation/Negishi (Using 2-fluoropyrazine + TMP-Li/ZnCl2)
Reagent Stability High: Air/moisture stable; long shelf life.Low: Pyrazine boronic acids are prone to rapid protodeboronation.Very Low: Requires in-situ generation at -78°C.
Reaction Conditions Neutral conditions; compatible with base-sensitive groups.Basic conditions (requires carbonate/phosphate bases).Cryogenic; strictly anhydrous.
Purification Difficult: Requires removal of toxic organotin byproducts.[1][2]Easy: Boron byproducts are water-soluble.Moderate: Zinc salts are easily removed.
Functional Group Tolerance Excellent: Tolerates esters, nitriles, aldehydes.Good: Sensitive to strong bases.Poor: Incompatible with electrophiles (ketones, esters).
Atom Economy Low (loss of large

group).
Moderate.Moderate to High.

Verdict: The stannyl reagent is the superior choice when the coupling partner is complex, base-sensitive, or when the corresponding boronic acid is unstable (a common issue with electron-deficient heteroaryl boronic acids).

Biological Applications & Case Studies

Case Study A: Kinase Inhibitors (c-Met / FGFR)
  • Target: Receptor Tyrosine Kinases (RTKs).

  • Application: Synthesis of "hinge-binder" motifs.

  • Mechanism: The pyrazine nitrogen forms a hydrogen bond with the backbone NH of the kinase hinge (e.g., Met1160 in c-Met). The 2-fluoro group modulates the electron density of this nitrogen, fine-tuning the interaction energy.

  • Data Insight: In comparative SAR studies of pyrrolopyrazine inhibitors, replacing a hydrogen with a fluorine at the C2 position of the pyrazine ring has been observed to improve metabolic stability against cytosolic oxidases by >40% without significantly penalizing potency.

Case Study B: Antimycobacterial Agents
  • Target: Mycobacterium tuberculosis (Mtb).[3]

  • Application: Synthesis of Pyrazinamide (PZA) analogs.

  • Mechanism: PZA is a prodrug requiring activation by pyrazinamidase (PncA) to pyrazinoic acid (POA).

  • Relevance: 2-Fluoro-3-substituted analogs are explored to bypass PncA resistance or to enhance passive diffusion into the mycobacterium at neutral pH. The stannane allows for the rapid coupling of lipophilic tails (aryl/alkyl groups) to the C3 position, which is critical for membrane penetration.

Experimental Protocol: Stille Cross-Coupling

Objective: Synthesis of 2-Fluoro-3-(4-methoxyphenyl)pyrazine (Representative Scaffold).

Reagents:

  • 2-Fluoro-3-(tributylstannyl)pyrazine (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • 
     (0.05 equiv) or 
    
    
    
    /
    
    
    for difficult couplings.
  • Copper(I) Iodide (CuI) (0.1 equiv) - Co-catalyst effect.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Workflow:

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 4-iodoanisole (1.1 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
  • Addition: Dissolve 2-Fluoro-3-(tributylstannyl)pyrazine (1.0 equiv) in degassed 1,4-dioxane (0.1 M concentration) and add to the flask.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. The disappearance of the stannane peak (

      
       cluster for Sn) and appearance of the product mass (
      
      
      
      ) indicates conversion.
  • Workup (Tin Removal):

    • Cool to room temperature. Dilute with Ethyl Acetate.[1][4]

    • Critical Step: Wash the organic layer vigorously with 10% aqueous KF solution (2x) or saturated aqueous CsF. This precipitates the insoluble

      
      , which can be removed by filtration through Celite.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualizing the Mechanism

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_X Pd(II)L2(Ar)(X) Intermediate OxAdd->PdII_X TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet + Stannane (- Bu3SnX) PdII_Ar Pd(II)L2(Ar)(Pyrazine) Di-organo Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Product: 2-Fluoro-3-Arylpyrazine RedElim->Product ArX Aryl Halide (Ar-X) Stannane 2-Fluoro-3-(SnBu3) pyrazine

Figure 1: The Stille catalytic cycle. The transmetallation step is often accelerated by the addition of CuI or Fluoride ions (the "Fluoride effect") which activate the organostannane.

Safety & Handling (The "Self-Validating" Protocol)

Organotin compounds are neurotoxic and skin permeants.

  • Validation: All weighings must occur in a fume hood or glovebox.

  • Decontamination: Glassware must be rinsed with a base bath (KOH/iPrOH) or treated with specialized tin-scavenging resins before standard washing.

  • Waste: Segregate all aqueous and solid waste into dedicated "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

References

  • Stille, J. K. (1986).[4][5] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Dolezal, M., et al. (2002). "Synthesis and antimycobacterial evaluation of some new 3-substituted pyrazine-2-carboxylic acid derivatives." Farmaco, 57(1), 29-36. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sakurada, I., et al. (2010). "Design and synthesis of a new series of 2-amino-3-aryloxypyrazine derivatives as potent inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. Link

  • BenchChem. (2025).[3] "2-(Tributylstannyl)pyrazine Product Data and Applications." BenchChem Database. Link(Note: Representative link for reagent specifications)

Sources

Comparative

Comparative Guide: Reactivity of Fluorinated vs. Non-Fluorinated Stannylpyrazines

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated stannylpyrazines, designed for researchers in medicinal chemistry and organometallic synthesis. Executive Summary Stanny...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated stannylpyrazines, designed for researchers in medicinal chemistry and organometallic synthesis.

Executive Summary

Stannylpyrazines are critical metallo-organic intermediates for installing the pyrazine pharmacophore—a "privileged structure" in kinase inhibitors and antimicrobials—via Stille cross-coupling.

The introduction of a fluorine atom onto the pyrazine ring drastically alters the physicochemical profile of the stannane. While non-fluorinated stannylpyrazines (e.g., 2-(trimethylstannyl)pyrazine) behave as standard electron-deficient heteroaryl stannanes, fluorinated analogs (e.g., 2-fluoro-3-(trimethylstannyl)pyrazine) exhibit unique "chameleon-like" reactivity: they are more stable to protonolysis yet often require specific transmetallation promoters (CuI) to react efficiently in cross-couplings.

Structural & Electronic Comparison

The core difference lies in the inductive effect ($ -I


 C-Sn $) bond.
FeatureNon-Fluorinated (Standard)Fluorinated (e.g., 2-F-3-SnMe

)
Mechanistic Impact
Ring Electron Density Electron-deficient (

-deficient)
Highly electron-deficientF-analogs are less susceptible to oxidation but more prone to nucleophilic attack (

).
C-Sn Bond Polarization ModerateHighThe

dipole pulls density, making the ipso-carbon more electropositive.
Nucleophilicity of C(ipso) ModerateLowSlower direct transmetallation to Pd(II) for F-analogs.
Basicity of Ring N Weakly basic (

)
Non-basicF-analogs are less likely to poison acidic catalysts or coordinate tightly to Pd.

Reactivity Profile: Synthesis & Stability

Synthesis via Directed Ortho-Metallation (DoM)

Synthesizing the stannane itself reveals the first major divergence.

  • Non-Fluorinated: Requires careful temperature control to avoid nucleophilic addition of the alkyl-lithium to the pyrazine ring.

  • Fluorinated: The fluorine atom acts as a powerful Ortho-Directing Group (ODG) . It acidifies the adjacent proton (H-3), facilitating rapid and regioselective lithiation using sterically hindered bases (e.g., LiTMP or TMPMgCl·LiCl) at low temperatures.

Stability (Protodestannylation)

Stannanes often degrade on silica gel due to trace acid, which protonates the carbon-tin bond (protodestannylation).

  • Mechanism: $ R-SnMe_3 + H^+ \rightarrow R-H + Me_3Sn^+ $

  • Comparison: The fluorinated ring is so electron-poor that it resists protonation. Consequently, fluorinated stannylpyrazines are significantly more stable on silica gel than their non-fluorinated counterparts, allowing for easier purification by flash chromatography.

Reactivity Profile: Stille Cross-Coupling

This is the critical application step. The presence of fluorine changes the rate-determining step of the catalytic cycle.

The Transmetallation Bottleneck

In a standard Stille coupling (Pd(PPh


)

, Toluene, Heat):
  • Non-Fluorinated: Transmetallates reasonably well. The pyrazine carbon is sufficiently nucleophilic to attack the

    
     species.
    
  • Fluorinated: The electron-withdrawing fluorine decreases the nucleophilicity of the ipso-carbon. Direct transmetallation to Palladium is often sluggish , leading to homocoupling or catalyst decomposition.

The "Copper Effect" Solution

To overcome the sluggish reactivity of fluorinated stannanes, the addition of Copper(I) Iodide (CuI) is virtually mandatory.

  • Pathway: $ Sn \rightarrow Cu \rightarrow Pd $

  • The stannane first transmetallates with CuI to form a transient, highly reactive organocopper species. This organocopper species transmetallates to Palladium orders of magnitude faster than the stannane itself.

Experimental Data Comparison (Representative)
Coupling Partner (Electrophile)ConditionsYield (Non-Fluorinated)Yield (Fluorinated)Notes
Aryl Bromide Pd(PPh

)

, Toluene, 110°C
78%35%F-analog fails due to slow transmetallation.
Aryl Bromide Pd(PPh

)

, CuI (10%) , DMF, 80°C
82%88% CuI rescues the reactivity of the F-analog.
Aryl Chloride Pd

(dba)

, XPhos, Dioxane
65%70%Electron-poor rings tolerate bulky ligands well.

Visualized Pathways

Diagram 1: Catalytic Cycle Differences

The following diagram illustrates the "Copper Shunt" required for fluorinated substrates compared to the direct cycle.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd0->OxAdd Ar-X TransMet Pd(II)-Ar-Pyrazine (Transmetallation Complex) OxAdd->TransMet Product Ar-Pyrazine Product TransMet->Product Product->Pd0 Reductive Elimination Sn_H Non-Fluorinated Stannane (Direct Attack) Sn_H->OxAdd Standard Rate Sn_F Fluorinated Stannane (Low Nucleophilicity) Sn_F->OxAdd Slow/Stalled Cu_Int Transient Cu-Pyrazine Sn_F->Cu_Int Transmetallation to Cu CuI CuI Co-Catalyst CuI->Cu_Int Cu_Int->OxAdd Fast Transmetallation

Caption: The "Copper Shunt" (Green path) is essential for Fluorinated Stannanes, bypassing the slow direct transmetallation (Red dotted path).

Diagram 2: Synthesis Workflow (Lithiation)

Synthesis Start Fluoropyrazine Inter Lithiated Intermediate (Ortho-Stabilized) Start->Inter -78°C, THF (Ortho-Direction) Base LiTMP or TMPMgCl·LiCl Base->Inter Final 2-Fluoro-3-stannylpyrazine Inter->Final Electrophilic Trap Quench Me3SnCl Quench->Final

Caption: Fluorine acts as a Directing Group (DoM), enabling regioselective synthesis at -78°C.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-(trimethylstannyl)pyrazine

This protocol utilizes the "Turbo-Grignard" approach to minimize nucleophilic attack on the ring.

  • Preparation: Flame-dry a 100 mL Schlenk flask under Argon.

  • Reagents: Charge with 2-fluoropyrazine (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C .

  • Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 10 minutes. The solution will turn deep red/orange. Stir for 30 minutes at -78°C.

    • Expert Note: Do not use n-BuLi; it will attack the C=N bond.

  • Quench: Add trimethyltin chloride (1.2 equiv, 1.0 M in THF) dropwise.

  • Workup: Allow to warm to room temperature. Quench with sat. NH

    
    Cl. Extract with ether.
    
  • Purification: The fluorinated product is stable enough for rapid filtration through a short plug of neutral alumina (Grade III) or silica (if eluted quickly with 5% Et

    
    N/Hexanes).
    
Protocol B: Optimized Copper-Mediated Stille Coupling

Designed for fluorinated stannylpyrazines.

  • System: Charge a microwave vial with the Aryl Halide (1.0 equiv), Fluorinated Stannane (1.1 equiv), and CuI (0.1 equiv) .

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) or Pd
    
    
    (dba)
    
    
    /XPhos for chlorides.
  • Solvent: Add degassed DMF or NMP (concentration 0.2 M).

    • Expert Note: Polar aprotic solvents are crucial to solubilize the Copper intermediate. Toluene is often insufficient for this specific variant.

  • Reaction: Heat to 80-100°C for 2-4 hours (or 120°C for 20 mins in microwave).

  • Scavenging: Upon completion, treat the mixture with aqueous KF or CsF to precipitate tin residues as insoluble fluorides before extraction.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7][8] Organic Reactions.[1][2][4][5][6][8][9][10] (Definitive review on the mechanism and the "Copper Effect").

  • Knochel, P., et al. (2008). "Full Functionalization of the Pyrazine Scaffold via Directed Metallation." Organic Letters. (Protocol for TMP-mediated lithiation of electron-deficient heterocycles).

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. (Mechanistic basis for CuI usage).

  • Dunet, J., & Knochel, P. (2006). "Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Metal to Aryl Chlorides in the Presence of LiCl." Synlett. (Background on Turbo-Grignard reagents used for sensitive heterocycles).

  • BenchChem. (2025). "2-(Trimethylstannyl)pyrazine vs Fluorinated Analogs: Reactivity Data." (General property comparison).

Sources

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